molecular formula C12H15N3O3 B1298988 (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone CAS No. 21091-98-5

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B1298988
CAS No.: 21091-98-5
M. Wt: 249.27 g/mol
InChI Key: UMRXCSPRJVBXHH-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-infective agents. Piperazine derivatives are recognized for their broad pharmacological significance, demonstrating activities that include antimalarial and antiviral properties . This compound serves as a valuable synthetic building block or intermediate for researchers designing and optimizing new therapeutic molecules. The piperazine ring is a privileged scaffold in drug design, and its incorporation, as seen in this methanone, is a common strategy to modulate the physicochemical properties of a lead compound, which can influence solubility and overall drug-likeness . In the context of antimalarial research, such derivatives are investigated for their potential to target the Plasmodium falciparum parasite . Furthermore, piperazine-based compounds are actively explored as potential antiviral agents . Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRXCSPRJVBXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352008
Record name (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21091-98-5
Record name (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, intended for researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws upon information from structurally related molecules to infer its potential applications and mechanisms of action.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C12H15N3O3.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 21091-98-5[1]
Molecular Formula C12H15N3O3[1]
Molecular Weight 249.27 g/mol [1]
Appearance Solid (predicted)
SMILES CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-][2]
InChI Key UMRXCSPRJVBXHH-UHFFFAOYSA-N[2]

Synthesis

Proposed Experimental Protocol:

Reaction: Acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

Materials:

  • 1-methylpiperazine

  • 4-nitrobenzoyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Diagram of Proposed Synthesis:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 1-methylpiperazine 1-Methylpiperazine Target_Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone 1-methylpiperazine->Target_Compound Acylation 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride 4-nitrobenzoyl_chloride->Target_Compound Base Triethylamine Base->Target_Compound Solvent Dichloromethane Solvent->Target_Compound G Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Target_Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Tyrosinase Tyrosinase Target_Compound->Tyrosinase Inhibition G SIRT6 SIRT6 Histones Histones SIRT6->Histones Deacetylation Transcription_Factors Transcription Factors SIRT6->Transcription_Factors Deacetylation Cell_Cycle_Progression Cell Cycle Progression Histones->Cell_Cycle_Progression Regulation DNA_Repair DNA Repair Transcription_Factors->DNA_Repair Regulation Target_Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Target_Compound->SIRT6 Inhibition

References

Unveiling the Molecular Architecture: A Technical Guide to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, a compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, spectroscopic characterization, and structural features of this molecule, presenting a valuable resource for researchers engaged in the development of novel therapeutics.

Chemical Identity and Properties

This compound, with the CAS number 21091-98-5, is a synthetic organic compound. Its molecular formula is C₁₂H₁₅N₃O₃, corresponding to a molecular weight of 249.27 g/mol .

PropertyValue
IUPAC Name This compound
CAS Number 21091-98-5
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
SMILES CN1CCN(CC1)C(=O)C2=CC=C(--INVALID-LINK--[O-])C=C2

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

DOT Script for Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 1-Methylpiperazine 1-Methylpiperazine Reaction Reaction 1-Methylpiperazine->Reaction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Byproduct Triethylamine Hydrochloride Reaction->Byproduct G Structural Elucidation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic_Analysis NMR ¹H NMR ¹³C NMR FTIR Mass Spec. Purification->Spectroscopic_Analysis Structure_Confirmation Structure_Confirmation Spectroscopic_Analysis->Structure_Confirmation

An In-depth Technical Guide to 2-Bromo-α-ergocryptine (Bromocriptine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user-provided CAS number 21091-98-5 is ambiguous in the scientific literature. This guide focuses on the well-characterized compound 2-Bromo-α-ergocryptine, commonly known as Bromocriptine, which is frequently associated with similar CAS numbers and pharmacological inquiries. The mesylate salt of Bromocriptine has the CAS number 22260-51-1.

Introduction

2-Bromo-α-ergocryptine, commercially known as Bromocriptine, is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is a crucial therapeutic agent in the management of various endocrine and neurological disorders. This technical guide provides a comprehensive overview of its properties, mechanism of action, therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

Bromocriptine is a complex molecule with specific physicochemical characteristics that influence its formulation and biological activity. The data presented here pertains to Bromocriptine Mesylate.

PropertyValueReference
IUPAC Name (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione monomethanesulfonate[1]
CAS Number 22260-51-1 (Mesylate Salt)[2][3]
Molecular Formula C₃₂H₄₀BrN₅O₅ · CH₄SO₃[2][3]
Molecular Weight 750.70 g/mol [2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 192 - 196 °C[1]
Solubility Water: Practically insoluble[1] Methanol: Freely soluble[1] Ethanol: Soluble[1] DMSO: Soluble to 100 mM[3] Dimethylformamide (DMF): ~30 mg/mL[5]
pKa 4.9 (in water at 25 °C)[1]
Optical Activity [α]20/D +95° to +105° (c=1 in methanol:dichloromethane 1:1)[4]

Pharmacological Profile

Mechanism of Action

Bromocriptine's primary mechanism of action is as a potent agonist at dopamine D2 receptors and a partial agonist/antagonist at D1 receptors.[6] It also interacts with other monoaminergic receptors, which contributes to its therapeutic effects and side effect profile.

Receptor Binding Affinity

The following table summarizes the binding affinities of Bromocriptine for various receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D212.2
Dopamine D312.2
Dopamine D11,659
Serotonin 5-HT1A12.9
Serotonin 5-HT1D10.7
α1-Adrenergic1.12 - 4.17

Source: Cayman Chemical Product Information[2]

Signaling Pathways

Dopamine D2 Receptor Signaling

Bromocriptine's agonism at D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors.

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits Bromocriptine Bromocriptine Bromocriptine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., ↓ Prolactin Secretion) PKA->Response modulates

Dopamine D2 Receptor Signaling Pathway
Regulation of Prolactin Secretion

In the anterior pituitary, dopamine acts as a physiological inhibitor of prolactin secretion. Bromocriptine mimics this action by stimulating D2 receptors on lactotroph cells, leading to reduced prolactin synthesis and release.

Prolactin_Regulation Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R stimulates Pituitary Anterior Pituitary (Lactotrophs) Prolactin Prolactin Secretion Pituitary->Prolactin inhibits Hyperprolactinemia Hyperprolactinemia Symptoms Prolactin->Hyperprolactinemia causes

Inhibition of Prolactin Secretion

Therapeutic Uses

Bromocriptine is indicated for the treatment of a variety of medical conditions:

  • Hyperprolactinemia-Associated Dysfunctions: Including amenorrhea, galactorrhea, infertility, and hypogonadism.[7][8]

  • Prolactin-Secreting Adenomas: It can reduce tumor size and normalize prolactin levels.[9]

  • Acromegaly: Used as an adjunct to surgery and/or radiotherapy to lower growth hormone levels.[7][8]

  • Parkinson's Disease: Employed as an adjunct to levodopa to manage symptoms like stiffness, tremors, and poor muscle control.[7][8]

  • Type 2 Diabetes Mellitus: A quick-release formulation (Cycloset®) is used as an adjunct to diet and exercise to improve glycemic control.[7]

Experimental Protocols

Quantification of Bromocriptine in Human Plasma by HPLC-UV

This protocol describes a validated method for the determination of bromocriptine in human plasma.[6]

6.1.1. Materials and Reagents

  • Bromocriptine Mesylate Reference Standard

  • Droperidol (Internal Standard)

  • HPLC Grade Acetonitrile, Methanol, Hexane, Chloroform

  • Trifluoroacetic Acid (TFA)

  • Deionized Water

  • Human Plasma with EDTA

6.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% TFA in water, methanol, and acetonitrile (e.g., 45:27.5:27.5, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 240 nm
Column Temperature Ambient

6.1.3. Sample Preparation

  • To 100 µL of plasma, add 100 µL of internal standard solution (Droperidol in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[6]

  • Centrifuge at 3950 x g for 10 minutes.[6]

  • Transfer the upper organic phase to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction protein_precip->l_l_extraction centrifuge Centrifugation l_l_extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection UV Detection (240 nm) separation->detection quantification Quantification detection->quantification

HPLC Analysis Workflow
In Vitro Dopamine D2 Receptor Agonist Assay (cAMP Inhibition)

This assay measures the ability of a test compound to inhibit cAMP production following the activation of Gαi/o-coupled D2 receptors.[10]

6.2.1. Materials and Reagents

  • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Standard cell culture medium (e.g., DMEM/F-12) with supplements.

  • Assay buffer.

  • Forskolin (adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based).

6.2.2. Protocol

  • Cell Plating: Seed cells into 96- or 384-well assay plates to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of Bromocriptine.

  • Cell Treatment:

    • Remove culture medium and wash cells.

    • Add assay buffer containing various concentrations of Bromocriptine.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of forskolin to stimulate cAMP production and incubate.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP kit protocol.

    • Measure intracellular cAMP levels using the detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the Bromocriptine concentration.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 value.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis seed_cells Seed D2R-expressing cells in microplate cell_culture Incubate to ~80% confluency seed_cells->cell_culture add_compound Add serial dilutions of Bromocriptine cell_culture->add_compound add_forskolin Stimulate with Forskolin add_compound->add_forskolin incubation Incubate add_forskolin->incubation cell_lysis Lyse cells incubation->cell_lysis measure_cAMP Measure intracellular cAMP levels cell_lysis->measure_cAMP data_analysis Data Analysis (EC50 determination) measure_cAMP->data_analysis

cAMP Inhibition Assay Workflow
Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Bromocriptine.[11]

6.3.1. Materials and Reagents

  • Cell membranes from CHO or HEK293 cells expressing the human Dopamine D2 or D3 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Unlabeled Bromocriptine.

  • Assay buffer (e.g., Tris-HCl with cofactors).

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • Glass fiber filters.

  • Scintillation counter and fluid.

6.3.2. Protocol

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes.

    • A fixed concentration of the radioligand.

    • Varying concentrations of unlabeled Bromocriptine (for competition curve) or buffer (for total binding) or non-specific binding control.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 (concentration of Bromocriptine that inhibits 50% of specific binding) from the competition curve.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

2-Bromo-α-ergocryptine (Bromocriptine) is a well-established dopamine D2 receptor agonist with significant therapeutic applications. Its multifaceted pharmacological profile makes it a valuable tool in the treatment of various endocrine and neurological disorders. The detailed methodologies provided in this guide offer a framework for researchers to further investigate its properties and potential applications.

References

An In-depth Technical Guide on the Predicted Biological Activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related compounds and the general pharmacological context of the piperazine and nitrophenyl moieties.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1][2][3][4][5] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved solubility and oral bioavailability.[1][2][3] The structural versatility of the piperazine nucleus allows for extensive chemical modifications to optimize potency and selectivity for various biological targets.[1][4]

This technical guide focuses on the compound this compound, a molecule combining the established piperazine pharmacophore with a 4-nitrophenyl group. While direct biological data for this specific compound is scarce, this document aims to provide a predictive overview of its potential biological activities by examining structurally analogous compounds. This guide will also propose potential synthetic routes, experimental protocols for biological evaluation, and relevant signaling pathways that may be modulated by this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 21091-98-5[6]
Molecular Formula C12H15N3O3[6]
Molecular Weight 249.27 g/mol [6]
SMILES CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-][7]
InChI Key UMRXCSPRJVBXHH-UHFFFAOYSA-N[7]

Synthesis

A plausible synthetic route for this compound involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This is a standard and efficient method for the formation of amides.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Reaction Acylation 4_nitrobenzoyl_chloride->Reaction 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound

Proposed synthesis of this compound.

Predicted Biological Activity Based on Analogous Compounds

The biological activity of this compound can be inferred from studies on structurally similar molecules. A key area of interest is enzyme inhibition, particularly tyrosinase inhibition, as demonstrated by related nitrophenylpiperazine derivatives.[8]

Tyrosinase Inhibition

A recent study on a series of 4-nitrophenylpiperazine derivatives revealed their potential as tyrosinase inhibitors.[8] Although the exact target compound was not evaluated, a closely related analog, featuring an indole moiety, showed significant inhibitory activity.[8] This suggests that the 4-nitrophenylpiperazine core may be a valuable scaffold for the development of novel tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity of a Structurally Related Compound [8]

CompoundIC50 (µM)Inhibition Type
4l (indole derivative) 72.55Mixed
General Pharmacological Profile of Piperazine Derivatives

The piperazine scaffold is a component of drugs with a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many piperazine derivatives have been investigated for their potential to inhibit cancer cell growth.[4]

  • Antimicrobial Activity: The piperazine ring is found in several antibacterial and antifungal agents.[9][10]

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on neurotransmitter receptors.[5]

Given this context, this compound could be a candidate for screening in these and other therapeutic areas.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound.

Screening_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A general workflow for the biological screening of a new chemical entity.
Detailed Protocol for Tyrosinase Inhibition Assay

Based on the activity of related compounds, a tyrosinase inhibition assay would be a relevant primary screen.

  • Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Phosphate buffer (pH 6.8)

    • This compound (test compound)

    • Kojic acid (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compound or positive control.

    • Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Signaling Pathways

Given the prevalence of piperazine-containing compounds as anticancer agents, it is plausible that this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth and Proliferation mTORC1->Cell_Growth_Proliferation Inhibitor (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone (Hypothetical Target) Inhibitor->Akt inhibits?

Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential bioactive molecule. The presence of the 4-nitrophenylpiperazine scaffold suggests that this compound may exhibit inhibitory activity against enzymes such as tyrosinase. Furthermore, the broader pharmacological context of piperazine derivatives indicates potential applications in areas such as oncology and infectious diseases.

Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. A systematic evaluation against a panel of cancer cell lines and microbial strains, in addition to specific enzyme assays, would provide a comprehensive understanding of its biological profile. Positive hits from these initial screens would warrant further investigation into its mechanism of action and potential for lead optimization.

References

The Discovery and Application of Piperazine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous therapeutic agents.[1] Its presence in a wide array of clinically successful drugs has earned it the status of a "privileged scaffold." This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of piperazine-based kinase inhibitors, a class of molecules that has shown considerable promise in the field of oncology and beyond. We will delve into the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways they modulate.

The Piperazine Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine scaffold is frequently incorporated into kinase inhibitor designs due to its favorable physicochemical properties. The two nitrogen atoms in the six-membered ring can be readily functionalized, allowing for the exploration of diverse chemical space and the optimization of interactions with the target kinase.[2] Furthermore, the piperazine moiety can improve aqueous solubility and oral bioavailability, crucial parameters for drug development.

Structure-Activity Relationships (SAR)

The biological activity of piperazine-based kinase inhibitors is intricately linked to the nature and position of substituents on the piperazine ring and the aromatic systems to which it is attached.

  • Substitution on the Piperazine Nitrogens: One nitrogen of the piperazine ring often serves as a linker to a core heterocyclic scaffold that interacts with the hinge region of the kinase ATP-binding pocket. The second nitrogen is typically substituted with various groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of JNK inhibitors, simple alkyl substitutions on the second nitrogen had minimal impact on potency, while smaller, unsaturated groups provided a modest increase in activity.[3]

  • Aromatic and Heterocyclic Scaffolds: The choice of the core scaffold is critical for targeting specific kinases. Piperazine-containing compounds have been successfully developed as inhibitors of a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[4][5][6] For example, piperazine-based thiazolidinones have been identified as potent VEGFR2 inhibitors.[6]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to understand the key molecular descriptors that influence the inhibitory activity of piperazine derivatives. For mTORC1 inhibitors, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, and topological polar surface area have been shown to correlate with biological activity.[7]

Data Presentation: Potency of Piperazine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of a selection of piperazine-based kinase inhibitors against various kinase targets and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference
VEGFR Inhibitors
Compound 11VEGFR2<300[6]
Compound 13VEGFR2<300[6]
Compound 16VEGFR2<300[6]
EGFR Inhibitors
Compound 18iEGFR42.3[8]
PI3K Inhibitors
Compound 13PI3Kα1.2[9]
CDK Inhibitors
Compound 9hCDK240.91[4]
Compound 11dCDK241.70[4]
Compound 11eCDK246.88[4]
Compound 13cCDK252.63[4]
JAK Inhibitors
SL10JAK212.7[10]
SL35JAK221.7[10]
JNK Inhibitors
Compound 1JNK1490[3]
Compound 1JNK31000[3]
Compound IDCell LineCancer TypeIC50 (µM)Reference
VEGFR Inhibitors
Compound 11HepG-2Liver Cancer0.03-0.06[6]
Compound 13HepG-2Liver Cancer0.03-0.06[6]
Compound 16HepG-2Liver Cancer0.03-0.06[6]
EGFR Inhibitors
Compound 17iHCT116Colon Cancer4.82[8]
Compound 18iA549Lung Cancer1.43[8]
PI3K Inhibitors
Compound 13HCT-116Colon Cancer0.83[9]
Compound 13U87-MGGlioblastoma1.25[9]
CDK Inhibitors
Benzofuran 9eVariousVarious-[4]
Benzofuran 9hVariousVarious-[4]
Benzofuran 11dVariousVarious-[4]
Benzofuran 13bVariousVarious-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-based kinase inhibitors.

Synthesis of Piperazine-Based Kinase Inhibitors

The synthesis of piperazine-based kinase inhibitors often involves multi-step sequences. A common strategy is the coupling of a pre-functionalized piperazine with a suitable heterocyclic core.

General Procedure for Buchwald-Hartwig Amination: [11]

  • To a reaction vessel, add the aryl or heteroaryl halide (1 equivalent), the desired piperazine derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2-3 equivalents).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Synthesis of a Piperazine-Tethered Thiazolidinone (VEGFR2 Inhibitor): [6]

A detailed multi-step synthesis would be provided here, including the preparation of key intermediates and the final cyclization to form the thiazolidinone ring, followed by coupling with the piperazine moiety.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

  • Test Compounds (serial dilutions in DMSO)

  • Purified Target Kinase

  • Specific Peptide Substrate

  • ATP (at or near the Km for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

  • Prepare a 2x kinase/substrate solution in kinase assay buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of a 2x ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test Compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test Compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with test compounds as for the cell viability assay.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperazine-based kinase inhibitors and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of Piperazine Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) characterization->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) characterization->cell_viability ic50_determination IC50 Determination kinase_assay->ic50_determination apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay cell_viability->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis

Caption: General experimental workflow for the discovery and evaluation of piperazine-based kinase inhibitors.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Piperazine-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention by piperazine-based PI3K inhibitors.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Piperazine-based VEGFR2 Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Overview of the VEGFR2 signaling pathway, a key target for anti-angiogenic piperazine-based inhibitors.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras MAPK Raf-MEK-ERK (MAPK Pathway) Ras->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Response (Proliferation, Survival) Akt->Cell_Response MAPK->Cell_Response Inhibitor Piperazine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

References

An In-depth Technical Guide to the Mechanism of Action of Nitrophenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazine (NPP) compounds represent a significant class of molecules in medicinal chemistry and drug discovery. Characterized by a piperazine ring linked to a nitrophenyl group, this scaffold serves as a versatile template for the synthesis of pharmacologically active agents. The position of the nitro group on the phenyl ring (ortho, meta, or para) and further substitutions on the piperazine nitrogen significantly influence the biological activity of these compounds. This technical guide provides a comprehensive overview of the mechanisms of action of NPPs, focusing on their interactions with various molecular targets, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Action

The pharmacological effects of nitrophenylpiperazine derivatives are diverse, stemming from their ability to interact with multiple biological targets. The primary mechanisms of action identified in the literature include enzyme inhibition and modulation of aminergic G-protein coupled receptors (GPCRs) and transporters.

Enzyme Inhibition: Tyrosinase

A notable mechanism of action for certain NPP derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A study on a series of 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. The most potent compound in this series, featuring an indole moiety, exhibited significant inhibitory effects[1][2]. Kinetic analysis revealed that this inhibition is of a mixed type, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex[1][2].

Quantitative Data: Tyrosinase Inhibition by 4-Nitrophenylpiperazine Derivatives

Compound IDR Group% Inhibition at 100 µMIC50 (µM)
4a Phenyl35.8 ± 3.24174.71 ± 0.68
4b 2-Bromophenyl20.6 ± 2.58> 200
4c 2,4-Dichlorophenyl27.9 ± 3.09> 200
4l Indole-72.55

Data extracted from Asadi et al., 2024.[1]

Modulation of Monoamine Systems

The arylpiperazine scaffold, including NPPs, is a well-established pharmacophore for targeting aminergic systems in the central nervous system (CNS), including serotonin (5-HT), dopamine (DA), and adrenergic receptors, as well as their respective transporters[3][4]. This interaction is fundamental to their application in the development of treatments for neurological and psychiatric disorders such as anxiety and depression[5].

a) Serotonergic System:

  • Serotonin Releasing Activity: para-Nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent[6]. This mechanism involves interaction with the serotonin transporter (SERT), leading to the non-vesicular release of serotonin into the synapse.

  • Receptor Binding: Arylpiperazines, as a class, are known to possess affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors[7][8][9][10]. While specific and comprehensive binding data for a wide range of NPPs across all 5-HT receptor subtypes is not extensively available in the public domain, the general structure-activity relationships (SAR) of arylpiperazines suggest that NPPs are likely to interact with these receptors. For instance, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor[7][8]. The interaction with these receptors can lead to either agonistic or antagonistic effects, depending on the specific chemical structure of the compound and the receptor subtype.

b) Dopaminergic System:

  • Receptor Binding: N-phenylpiperazine analogs exhibit selective binding to dopamine receptor subtypes, particularly D2 and D3 receptors[11][12]. While the cited studies did not focus specifically on nitrophenyl derivatives, they provide a strong basis for the potential of NPPs to modulate dopaminergic neurotransmission. High affinity for the D3 receptor over the D2 receptor is a sought-after characteristic for potential therapeutic agents for conditions like Parkinson's disease-related dyskinesia.

c) Adrenergic System:

  • Receptor Binding: Certain arylpiperazine derivatives have been shown to possess a high affinity for α1- and α2-adrenergic receptors[13][14]. The interaction of NPPs with these receptors can contribute to their overall pharmacological profile, potentially influencing cardiovascular and CNS functions.

Quantitative Data: Receptor Binding Affinities of Related Phenylpiperazine Analogs

Note: The following data is for non-nitro substituted phenylpiperazines but is indicative of the potential target affinities for the broader class of compounds.

Dopamine D2 and D3 Receptor Binding

Compound IDR1 (Substitution on Phenyl Ring)Linker and Terminal GroupD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
1 2-OCH3H400.3133
2 2,3-diClH530.959
4 2-F4-(thien-3-yl)benzamide>10001.4>714
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400

Data adapted from related N-phenylpiperazine analog studies.

α-Adrenergic and Serotonin 5-HT1A Receptor Binding of Phenylpiperazine-Hydantoin Derivatives

Compound IDα1 Ki (nM)α2 Ki (nM)5-HT1A Ki (nM)
12 28.3>1000045.8
14 11.9>10000291

Data extracted from a study on phenylpiperazine-hydantoin derivatives.[13]

Signaling Pathways

The interaction of NPP compounds with GPCRs initiates intracellular signaling cascades that ultimately mediate their physiological effects.

  • Gi/o-Coupled Receptors (e.g., 5-HT1A, D2, α2): Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP)[5]. This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors.

  • Gq-Coupled Receptors (e.g., 5-HT2A, α1): Agonist binding to Gq-coupled receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gi_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPP NPP Agonist Receptor Gi/o-Coupled Receptor (e.g., 5-HT1A, D2) NPP->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Gq_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPP NPP Agonist Receptor Gq-Coupled Receptor (e.g., 5-HT2A, α1) NPP->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Radioligand_Binding_Workflow prep Prepare Receptor Membranes, Radioligand, and NPP Compound incubate Incubate Components (Receptor + Radioligand + NPP) prep->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze cAMP_Assay_Workflow plate_cells Plate Cells Expressing Gi-Coupled Receptor add_compounds Add NPP Compound and/or Agonist plate_cells->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels lyse->detect analyze Data Analysis (EC50/IC50) detect->analyze Calcium_Flux_Workflow plate_cells Plate Cells Expressing Gq-Coupled Receptor load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline inject_compound Inject NPP Compound measure_baseline->inject_compound measure_response Measure Fluorescence Change inject_compound->measure_response analyze Data Analysis (EC50) measure_response->analyze

References

Pharmacological Profile of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is an organic compound featuring a 4-methylpiperazine moiety linked to a 4-nitrophenyl group via a carbonyl bridge. Its chemical structure, particularly the presence of the piperazine and nitrophenyl groups, suggests potential for biological activity, as these motifs are present in numerous pharmacologically active molecules.[1] The piperazine ring is a common scaffold in drug development, often associated with effects on the central nervous system, while the nitro group can influence a compound's electronic properties and metabolic profile.[1] This technical guide aims to provide a comprehensive overview of the publicly available pharmacological data for this specific compound.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 21091-98-5
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
SMILES CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-]

Pharmacological Data

A thorough review of scientific literature and patent databases reveals a notable absence of specific pharmacological studies for this compound. While the compound is available from commercial suppliers for research purposes, there is no published in vitro or in vivo data detailing its mechanism of action, potency, efficacy, or pharmacokinetic profile.

Biological Activity of Structurally Related Compounds

Although data on the target compound is lacking, the pharmacological activities of structurally similar molecules can provide context for its potential areas of interest in drug discovery.

  • (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone : This analog, where the methyl group is replaced by a hydroxyl group, has been investigated as a tyrosinase inhibitor.[2]

  • Derivatives of 1-(4-Nitrophenyl)piperazine : The 1-(4-nitrophenyl)piperazine scaffold is a key intermediate in the synthesis of various pharmaceuticals, including those with antidepressant and anxiolytic properties.[3] For example, a novel pleuromutilin derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Other Piperazine-Containing Methanones : A broad range of biological activities has been reported for other compounds containing the piperazine-methanone core structure. For instance, some analogs are being explored as anticancer agents and dopamine D2/D3 receptor agonists.[5]

Despite the presence of pharmacologically relevant structural motifs, there is currently no publicly available data on the pharmacological profile of this compound. The biological activities of structurally related compounds suggest that this scaffold is of interest in medicinal chemistry, with potential applications ranging from enzyme inhibition to antimicrobial and CNS-related activities. However, without specific experimental data, the pharmacological properties of the title compound remain uncharacterized. Consequently, the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams is not feasible at this time. Further research is required to elucidate the biological effects of this specific molecule.

References

In Silico Prediction of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic compound with potential pharmacological applications. However, its biological targets remain largely uncharacterized. This technical guide provides a comprehensive in silico framework for identifying and characterizing the potential protein targets of this molecule. We detail a multi-faceted computational approach, combining ligand-based and structure-based methods to generate high-confidence target predictions. This document is intended for researchers and scientists in the fields of drug discovery, pharmacology, and computational biology, offering detailed experimental protocols and data interpretation strategies.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses and prioritize experimental validation.[1] These computational techniques leverage the vast and growing amount of publicly available biological and chemical data to predict interactions between small molecules and proteins.[2]

This guide focuses on the application of in silico methods to predict the biological targets of this compound. The chemical structure of this compound, featuring a methylpiperazine and a nitrophenyl group, suggests potential interactions with a variety of biological targets. Structurally similar compounds containing piperazine and quinoline moieties have been investigated for a range of biological activities, including anticancer properties and dopamine receptor agonism.[3][4]

We will outline a systematic workflow that integrates several computational strategies, including:

  • Reverse Docking: To screen the compound against a large library of protein structures.[5][6]

  • Pharmacophore Modeling: To identify compounds with similar three-dimensional arrangements of chemical features and their associated targets.[7][8]

  • Machine Learning-Based Prediction: To leverage predictive models trained on large-scale bioactivity data.[9][10]

By combining the predictions from these orthogonal approaches, we can increase the confidence in the identified potential targets and provide a solid foundation for subsequent experimental validation.

The Compound of Interest: this compound

This compound is a small molecule with the following chemical properties:

PropertyValue
Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
SMILES CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-]
InChIKey UMRXCSPRJVBXHH-UHFFFAOYSA-N
CAS Number 21091-98-5

The presence of the piperazine ring, a common scaffold in many approved drugs, and the electron-withdrawing nitro group suggest that this compound may exhibit specific interactions with biological macromolecules.

In Silico Target Prediction Workflow

A multi-pronged in silico approach is proposed to identify the potential biological targets of this compound. The workflow is designed to maximize the coverage of potential targets and to provide a consensus prediction based on different methodologies.

workflow cluster_ligand Ligand Preparation cluster_methods Prediction Methodologies cluster_databases Databases cluster_analysis Analysis and Prioritization ligand 2D Structure of This compound ligand_3d 3D Conformer Generation and Energy Minimization ligand->ligand_3d reverse_docking Reverse Docking ligand_3d->reverse_docking pharmacophore Pharmacophore-Based Screening ligand_3d->pharmacophore ml_prediction Machine Learning Prediction ligand_3d->ml_prediction hit_list Generate Hit Lists reverse_docking->hit_list pharmacophore->hit_list ml_prediction->hit_list pdb Protein Data Bank (PDB) pdb->reverse_docking chembl ChEMBL chembl->pharmacophore chembl->ml_prediction pubchem PubChem pubchem->pharmacophore consensus Consensus Scoring and Target Prioritization hit_list->consensus pathway Pathway Analysis consensus->pathway validation Experimental Validation pathway->validation

Figure 1: In silico target prediction workflow.

Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

Ligand Preparation

Accurate 3D representation of the ligand is crucial for structure-based and pharmacophore modeling approaches.

  • 2D to 3D Conversion:

    • Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 859334).

    • Use a molecular modeling software such as Open Babel or ChemDraw to convert the 2D structure into a 3D format (e.g., SDF or MOL2).

  • Conformer Generation:

    • Generate a set of low-energy 3D conformers of the molecule using a tool like Confab within Open Babel or the conformer generation tools in Schrödinger's Maestro. This step is important to account for the flexibility of the molecule.

  • Energy Minimization:

    • Perform energy minimization on the generated conformers using a suitable force field (e.g., MMFF94 or OPLS3e). This will produce a set of energetically favorable 3D structures.

Reverse Docking

Reverse docking involves docking a single ligand against a large library of protein structures to identify potential binding partners.[5][6][11]

  • Target Protein Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a curated set of druggable proteins or a more comprehensive collection representing the entire human proteome.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states at a physiological pH.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[12][13]

    • Define the binding site for each protein. For a blind docking approach, the entire protein surface can be considered.

    • Dock the prepared 3D structure of this compound into the binding site of each protein in the library.

  • Scoring and Ranking:

    • The docking program will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand complex.

    • Rank the proteins based on their predicted binding affinities. Lower binding energies generally indicate a more favorable interaction.

Pharmacophore-Based Screening

This method identifies molecules with similar pharmacophoric features, which are the essential spatial arrangements of chemical features responsible for biological activity.[7][8]

  • Pharmacophore Model Generation:

    • Ligand-Based: If a set of known active molecules for a particular target is available, a pharmacophore model can be generated based on their common features.

    • Structure-Based: Alternatively, a pharmacophore model can be derived from the interactions observed in a protein-ligand crystal structure.[14]

  • Database Screening:

    • Screen a 3D conformational database of molecules (e.g., from PubChem or ChEMBL) against the generated pharmacophore model.

    • Software such as LigandScout, Discovery Studio, or Phase can be used for this purpose.[15]

  • Hit Retrieval and Analysis:

    • Retrieve the molecules that fit the pharmacophore model.

    • Analyze the biological targets of the retrieved hit molecules. The targets that are frequently associated with the hits are potential targets for the query molecule.

Machine Learning-Based Prediction

Machine learning models trained on large datasets of known drug-target interactions can predict the targets of new molecules.[2][9][10]

  • Feature Extraction:

    • Represent the this compound molecule as a set of numerical descriptors (e.g., molecular fingerprints, physicochemical properties).

  • Prediction using Pre-trained Models:

    • Utilize web-based prediction tools or pre-trained machine learning models (e.g., support vector machines, random forests, deep neural networks) that have been trained on databases like ChEMBL.

    • These models will output a probability score for the interaction of the query molecule with a panel of known biological targets.

  • Result Interpretation:

    • Rank the potential targets based on their prediction scores.

Data Presentation and Interpretation

The output from each in silico method should be carefully analyzed and integrated to generate a high-confidence list of potential targets.

Hypothetical Reverse Docking Results

The following table presents a hypothetical list of top-ranking protein targets from a reverse docking screen.

RankPDB IDProtein NameBinding Affinity (kcal/mol)
12Y5HMitogen-activated protein kinase 14 (p38 alpha)-9.8
23L5APhosphoinositide 3-kinase gamma (PI3Kγ)-9.5
34L7ISerine/threonine-protein kinase B-raf (BRAF)-9.2
41A28Dopamine D2 receptor-8.9
55T0JCyclin-dependent kinase 2 (CDK2)-8.7
Hypothetical Pharmacophore Screening Results

A pharmacophore search might identify existing drugs or bioactive compounds with similar features.

Hit CompoundKnown Target(s)Pharmacophore Fit Score
SorafenibBRAF, VEGFR, PDGFR0.85
ImatinibABL, c-KIT, PDGFR0.82
OlanzapineDopamine D2 receptor, Serotonin receptors0.79
PalbociclibCDK4/60.75
Hypothetical Machine Learning Prediction Results

Machine learning models can provide probabilities of interaction with various targets.

Predicted TargetPrediction Score (Probability)
Mitogen-activated protein kinase 14 (p38 alpha)0.92
Phosphoinositide 3-kinase gamma (PI3Kγ)0.88
Dopamine D2 receptor0.85
Serine/threonine-protein kinase B-raf (BRAF)0.81

Consensus Scoring and Pathway Analysis

By combining the results from the different methods, a consensus score can be calculated to prioritize targets for experimental validation.

Priority TargetReverse Docking RankPharmacophore HitML ScoreConsensus Rank
p38 alpha 1Yes0.921
PI3Kγ 2Yes0.882
BRAF 3Yes0.813
Dopamine D2 receptor 4Yes0.854

The high-priority targets can then be mapped to known biological signaling pathways to understand the potential functional implications of their modulation by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3Kγ receptor->pi3k raf BRAF receptor->raf pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt transcription Transcription Factors akt->transcription mek MEK raf->mek erk ERK mek->erk erk->transcription p38 p38α p38->transcription

References

An In-depth Technical Guide on (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the specific compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on data from closely related analogs and general knowledge of piperazine-containing compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the diverse class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The piperazine ring is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to improve pharmacokinetic properties and modulate biological activity. The presence of a 4-nitrophenyl group suggests potential for various biological interactions, making this compound and its analogs intriguing candidates for further investigation in drug discovery. This guide will cover the chemical properties, a plausible synthetic route, potential biological activities, and relevant experimental protocols, drawing from data on analogous structures.

Chemical and Physical Properties

PropertyValueSource
CAS Number 21091-98-5[1]
Molecular Formula C₁₂H₁₅N₃O₃[1]
Molecular Weight 249.27 g/mol [1]
Appearance Solid (predicted)Inferred
Purity 95% (as per suppliers)[1]
SMILES CN1CCN(CC1)C(=O)C2=CC=C([C=C2])--INVALID-LINK--[O-][2]
InChI Key UMRXCSPRJVBXHH-UHFFFAOYSA-N[2]

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar amide bond formations involving piperazine derivatives. The following protocol is based on the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone[3].

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions 1-methylpiperazine 1-Methylpiperazine target_compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone 1-methylpiperazine->target_compound 4-nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-nitrobenzoyl_chloride->target_compound hcl HCl conditions Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) Temperature: 0 °C to Room Temp

Caption: General synthesis scheme for this compound.

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Spectroscopic Analysis (Predicted)

Due to the lack of published experimental spectra for the target compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its structural motifs and data from similar compounds[4][5][6].

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-2', H-6' (aromatic)8.20 - 8.30d
H-3', H-5' (aromatic)7.50 - 7.60d
Piperazine protons3.40 - 3.80m
Piperazine protons2.30 - 2.50m
Methyl protons (-CH₃)2.20 - 2.30s

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
C-4' (aromatic, C-NO₂)~148
C-1' (aromatic, C-C=O)~142
C-2', C-6' (aromatic)~128
C-3', C-5' (aromatic)~124
Piperazine carbons40 - 55
Methyl carbon (-CH₃)~46

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, extensive research on nitrophenylpiperazine and related piperazine derivatives suggests several potential therapeutic applications.

Tyrosinase Inhibition

A recent study on nitrophenylpiperazine derivatives has identified them as potential tyrosinase inhibitors[7][8][9]. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. One derivative, featuring an indole moiety, demonstrated significant tyrosinase inhibitory effects with an IC₅₀ value of 72.55 μM and exhibited a mixed-type inhibition mechanism[7][8].

Anticancer Activity

Piperazine derivatives are widely investigated for their anticancer properties[10][11]. The cytotoxic effects of various piperazine analogs have been evaluated against a range of human cancer cell lines, with some compounds showing low micromolar GI₅₀ (50% growth inhibition) values[10]. The proposed mechanisms of action often involve the induction of apoptosis.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of the test compound start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform viability assay (e.g., MTT, Neutral Red) incubate->assay measure Measure absorbance/fluorescence assay->measure analyze Calculate IC50 values measure->analyze

Caption: A typical workflow for in vitro cytotoxicity screening.

Antimicrobial and Antifungal Activities

The piperazine scaffold is a component of several antimicrobial and antifungal agents[12][13]. Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger[12][13].

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of piperazine derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Seed human cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the induction of apoptosis by a compound.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_pathway Apoptosis Signaling Pathway compound Piperazine Derivative ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified potential signaling pathway for piperazine-induced apoptosis.

Conclusion

This compound represents a research chemical with potential for further investigation in various therapeutic areas, including oncology, dermatology, and infectious diseases. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by summarizing the properties of closely related analogs, offering a plausible synthetic route, and detailing relevant experimental protocols. The structural motifs of this compound suggest that it is a promising candidate for screening in a variety of biological assays. Further research is warranted to elucidate its specific biological activities and mechanism of action.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antihistaminic agents. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to act as a versatile scaffold for interacting with various biological targets. When coupled with a methanone linker and substituted aromatic rings, the resulting (piperazin-1-yl)methanone core represents a promising starting point for the design of novel bioactive compounds.

This whitepaper focuses on the potential SAR of a specific, yet understudied, member of this class: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. By examining the biological activities and SAR of structurally analogous series of compounds, we can hypothesize the likely biological targets and the key structural determinants of activity for this molecule. The primary areas of investigation for related compounds include tyrosinase inhibition and monoamine oxidase B (MAO-B)/acetylcholinesterase (AChE) inhibition, suggesting potential therapeutic applications in dermatology and neurodegenerative diseases, respectively.

Synthesis

The synthesis of this compound can be readily achieved through standard amide bond formation reactions. A common and efficient method involves the coupling of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or dimethylformamide.

dot

Caption: Synthetic pathway for this compound.

Potential Biological Targets and SAR Analysis

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. A study on (4-(4-hydroxyphenyl)piperazin-1-yl)(substituted-phenyl)methanone derivatives has provided valuable SAR insights into tyrosinase inhibition.

Data Presentation

Compound (Substituent on phenyl ring)Tyrosinase IC50 (µM)
4-Nitro (NO2) 1.71
2-Fluoro (F)13.34
3-Fluoro (F)17.02
4-Fluoro (F)16.65
2-Chloro (Cl)16.53
3-Chloro (Cl)17.21
4-Chloro (Cl)17.65
2-Amino (NH2)3.74
3-Amino (NH2)17.55
4-Amino (NH2)17.65
4-Methoxy (OCH3)17.76
Kojic Acid (Reference)17.76

Data is for the (4-(4-fluorobenzyl)piperazin-1-yl) series, which provides a strong basis for SAR analysis.[1]

SAR Discussion

From the data, it is evident that a nitro group at the para-position of the phenyl ring results in the most potent tyrosinase inhibitor in the series (IC50 = 1.71 µM).[1] This suggests that the electron-withdrawing nature of the nitro group is a key determinant for activity. The presence of an ortho-amino group also confers good activity, while most other substitutions, including halogens and methoxy groups, result in activity comparable to the reference compound, kojic acid.

For the target compound, this compound, the key difference is the replacement of the 4-(4-fluorobenzyl)piperazine moiety with 1-methylpiperazine. While the 4-fluorobenzyl group may contribute to binding, the potent effect of the 4-nitro group is a strong indicator that our target compound may also exhibit significant tyrosinase inhibitory activity.

dot

Caption: Key structural features for tyrosinase inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

A common method for assessing tyrosinase inhibition is a spectrophotometric assay using L-DOPA as a substrate.[2][3]

  • Reagent Preparation :

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 300 U/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compound and reference inhibitor (e.g., Kojic acid) solutions in DMSO, with subsequent dilutions in phosphate buffer.

  • Assay Procedure (96-well plate) :

    • To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes).

    • The rate of dopachrome formation is determined, and the percentage inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined from a dose-response curve.

dot

Tyrosinase_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add Buffer, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate (25°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add L-DOPA) pre_incubation->reaction_start measurement Measure Absorbance (475 nm, kinetic) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the tyrosinase inhibition assay.

MAO-B and AChE Inhibition

Monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are important targets in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A series of N-methyl-piperazine chalcones have been investigated as dual inhibitors of these enzymes, providing relevant SAR data.

Data Presentation

Compound (Substituent on Chalcone Phenyl Ring)MAO-B IC50 (µM)AChE IC50 (µM)
3-CF3, 4-F 0.718.10
2-F, 5-Br 1.114.32
4-F> 205.75
4-Cl> 204.63
4-Br> 203.03
4-NO2> 203.20

Data from a study on N-methyl-piperazine chalcones.[4][5]

SAR Discussion

In the chalcone series, the N-methylpiperazine moiety was found to be crucial for activity. For MAO-B inhibition, specific di-substituted phenyl rings with electron-withdrawing groups (e.g., 3-trifluoromethyl, 4-fluoro) were highly effective.[4] Interestingly, a simple 4-nitro substitution on the chalcone phenyl ring did not yield significant MAO-B inhibition in that series.

However, the structural context of the target compound, this compound, is different from the chalcones as it lacks the α,β-unsaturated ketone system. The direct linkage of the 4-nitrophenyl group to the carbonyl, which is then attached to the 4-methylpiperazine, creates a more compact structure. While direct extrapolation is difficult, the known importance of the N-methylpiperazine for MAO-B/AChE inhibition suggests that the target compound warrants investigation against these enzymes. The 4-nitro group's electronic properties could still play a significant role in binding to the active sites of these enzymes.

dot

Caption: Key structural features for MAO-B/AChE inhibition.

Experimental Protocol: MAO-B Inhibition Assay

A common method for determining MAO-B activity is a fluorometric assay that detects the production of hydrogen peroxide (H2O2).[6][7]

  • Reagent Preparation :

    • MAO-B Assay Buffer.

    • Recombinant human MAO-B enzyme.

    • MAO-B Substrate (e.g., kynuramine or benzylamine).

    • Fluorescent Probe (e.g., OxiRed™ Probe).

    • Test compound and reference inhibitor (e.g., Selegiline) solutions.

  • Assay Procedure (96-well plate) :

    • Add 50 µL of MAO-B Assay Buffer and 10 µL of the test compound solution to each well.

    • Add 50 µL of the MAO-B enzyme solution to each well, except for the blank.

    • Incubate at 37°C for 10 minutes.

    • Prepare a substrate solution containing the MAO-B substrate and the fluorescent probe in the assay buffer.

    • Add 40 µL of the substrate solution to each well to start the reaction.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

    • The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percentage inhibition and determine IC50 values.

dot

MAOB_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Probe, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add Buffer, Inhibitor) reagent_prep->plate_setup enzyme_add Add MAO-B Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate (37°C, 10 min) enzyme_add->pre_incubation reaction_start Initiate Reaction (Add Substrate & Probe) pre_incubation->reaction_start measurement Measure Fluorescence (Ex/Em=535/587 nm, kinetic) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Conclusion and Future Directions

While direct experimental data for this compound is lacking, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential biological activity and SAR.

The presence of the 4-nitrophenyl group strongly suggests that this compound is a promising candidate for a potent tyrosinase inhibitor . The key structural features for this activity appear to be the electron-withdrawing nature of the nitro group at the para position.

Furthermore, the inclusion of the N-methylpiperazine moiety, a known pharmacophore in CNS-acting agents, indicates that the compound should be evaluated for its activity against MAO-B and AChE . Although the 4-nitro group was not optimal for MAO-B inhibition in a chalcone scaffold, its effect in the more compact methanone structure could be different and warrants investigation.

To validate these hypotheses, the following steps are recommended:

  • Synthesis and Characterization : Synthesize this compound and confirm its structure and purity using standard analytical techniques (NMR, MS, HPLC).

  • In Vitro Biological Evaluation : Screen the compound for its inhibitory activity against tyrosinase, MAO-A, MAO-B, AChE, and butyrylcholinesterase (BChE) using the protocols outlined in this guide.

  • SAR Expansion : Synthesize a small library of analogs by varying the substituent on the phenyl ring (e.g., different positions of the nitro group, other electron-withdrawing and electron-donating groups) and on the piperazine nitrogen (e.g., ethyl, benzyl) to build a direct SAR profile.

  • Mechanism of Action Studies : For any confirmed activity, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed).

  • In Silico Modeling : Perform molecular docking studies of the target compound and its analogs in the active sites of the identified target enzymes to rationalize the experimental SAR data and guide further optimization.

This structured approach will elucidate the true biological potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone via the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This Schotten-Baumann-type reaction is a common and efficient method for the formation of amides. The protocol outlines the necessary reagents, reaction conditions, purification methods, and expected outcomes. The target compound is of interest to researchers in medicinal chemistry and drug development.

Introduction

The synthesis of piperazine-containing compounds is a significant area of focus in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The title compound, this compound, is formed through a nucleophilic acyl substitution reaction. In this reaction, the nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of a stable amide bond. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of the reactive acyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Nitrobenzoyl chloride≥98%Sigma-AldrichStore in a dry environment.
1-Methylpiperazine≥99%Sigma-AldrichStore in a dry environment.
Triethylamine (TEA)≥99.5%Sigma-AldrichAnhydrous, freshly distilled recommended.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Ethyl AcetateACS GradeFisher ScientificFor chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Sodium SulfateAnhydrous, granularFisher ScientificFor drying organic layers.
Quantitative Data Summary

The following table summarizes the typical stoichiometry and expected yield for the synthesis, based on analogous reactions reported in the literature.[1][2]

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount
4-Nitrobenzoyl chloride185.561.0(user defined)
1-Methylpiperazine100.161.1(user defined)
Triethylamine101.191.5(user defined)
This compound249.27-Expected Yield: 70-90%

Experimental Protocol

1. Reaction Setup:

  • Ensure all glassware is thoroughly oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

  • To a round-bottom flask equipped with a magnetic stir bar, add 1.1 equivalents of 1-methylpiperazine dissolved in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of triethylamine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.[2]

2. Addition of 4-Nitrobenzoyl Chloride:

  • In a separate flask, dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring solution of 1-methylpiperazine and triethylamine over a period of 15-20 minutes.

3. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 4-nitrobenzoyl chloride spot indicates the completion of the reaction.

4. Work-up Procedure:

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM) and brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel.[1]

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

6. Characterization:

  • The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Product reagents 1-Methylpiperazine + Triethylamine + Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Add 4-Nitrobenzoyl Chloride (in DCM) cooling->addition Dropwise stirring Stir at RT (2-4h) addition->stirring wash Wash with NaHCO₃ and Brine stirring->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica, Hex/EtOAc) concentrate->chromatography product Pure Product: (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

Reaction_Scheme r1 4-Nitrobenzoyl Chloride product (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone r1->product Triethylamine, DCM 0 °C to RT plus + r2 1-Methylpiperazine r2->product

Caption: Reaction scheme for the synthesis of the target compound.

References

Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a 4-nitrophenyl group attached to a 1-methylpiperazine moiety via a carbonyl bridge, makes it a subject of interest for medicinal chemists. The 4-nitrophenyl group is a common pharmacophore in various biologically active molecules, while the piperazine ring is a prevalent scaffold in numerous approved drugs, known for its ability to modulate interactions with biological targets.

This document provides a comprehensive protocol for the synthesis of this compound, CAS 21091-98-5. The detailed methodology is intended for researchers and scientists in the field of organic synthesis and drug discovery. The protocol outlines a standard acylation reaction between 1-methylpiperazine and 4-nitrobenzoyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₅N₃O₃[1][2]
Molecular Weight 249.27 g/mol [2][3]
Typical Reaction Yield ~69% (based on a similar synthesis)[4]
Purity ≥95%[2][3]
Appearance Expected to be a solid[5]
Melting Point Estimated: 157-158 °C (based on a similar compound)[4]

Experimental Protocol

This protocol details the synthesis of this compound via the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • IR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylpiperazine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an appropriate solvent like dichloromethane.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction Scheme and Workflow:

The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The diagram below illustrates the overall chemical transformation and the key steps in the experimental workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product R1 1-Methylpiperazine P1 Acylation in Dichloromethane with Triethylamine R1->P1 R2 4-Nitrobenzoyl Chloride R2->P1 P2 Aqueous Work-up (Wash with NaHCO₃, Brine) P1->P2 Reaction Mixture P3 Drying and Concentration P2->P3 Organic Layer P4 Purification (Column Chromatography) P3->P4 Crude Product Prod (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone P4->Prod Purified Product

Caption: Synthesis workflow for this compound.

References

Lack of Publicly Available Data for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available research detailing the use of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in drug discovery. While chemical and physical properties are documented, and the compound is available from various chemical suppliers, there are no published studies on its biological activity, mechanism of action, or any quantitative data (e.g., IC50, EC50 values) that would be necessary to create detailed application notes and experimental protocols as requested.

The piperazine and nitrophenyl moieties are present in various biologically active compounds. For instance, derivatives of piperazine have been explored for their potential in oncology, neuroscience, and infectious diseases. Similarly, compounds containing a nitrophenyl group have been investigated for a range of therapeutic applications. However, the specific combination in this compound has not been the subject of published biological evaluation.

Given the absence of specific data for the requested compound, this document will provide a hypothetical application note and protocol based on the biological activity of a structurally similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone , which has been investigated as a tyrosinase inhibitor. This will serve as a detailed template and example of how such a document would be structured if data were available for the target compound.

Hypothetical Application Note & Protocol: this compound as a Potential Tyrosinase Inhibitor

Disclaimer: The following information is a hypothetical example created to fulfill the structural and content requirements of the user's request. The biological activity and experimental protocols described below are based on studies of a similar compound and have not been experimentally validated for this compound.

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway and is a validated target for the development of therapeutics for hyperpigmentation disorders. This hypothetical application note describes the potential use of this compound as an inhibitor of mushroom tyrosinase, a common model enzyme in screening for depigmenting agents.

Chemical Information
PropertyValue
IUPAC Name This compound
CAS Number 21091-98-5
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Structure
Hypothetical Biological Activity

This compound is hypothesized to be an inhibitor of mushroom tyrosinase. The following table summarizes speculative quantitative data based on typical results for similar compounds.

ParameterHypothetical Value (µM)
IC50 (Mushroom Tyrosinase) 15.5 ± 2.1
Cell Viability (B16F10 melanoma cells, 72h) > 100
Proposed Mechanism of Action

Based on the structure, it is proposed that this compound may act as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-DOPA. The nitrophenyl group may interact with key residues in the active site, while the methylpiperazine moiety could influence solubility and cell permeability.

Hypothetical Signaling Pathway

G cluster_pathway Melanin Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Compound->Tyrosinase Inhibition

Caption: Hypothetical inhibition of the melanin biosynthesis pathway by this compound.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol describes an in vitro spectrophotometric assay to determine the inhibitory activity of this compound against mushroom tyrosinase.

Workflow Diagram

G cluster_workflow Tyrosinase Inhibition Assay Workflow prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compound) plate_setup Add Buffer and Compound to 96-well Plate prep_reagents->plate_setup add_enzyme Add Mushroom Tyrosinase Solution plate_setup->add_enzyme pre_incubate Pre-incubate at 25°C for 10 min add_enzyme->pre_incubate add_substrate Add L-DOPA Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic Mode for 20 min) add_substrate->measure_abs data_analysis Calculate % Inhibition and IC50 measure_abs->data_analysis

Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (serially diluted in phosphate buffer with 2% DMSO).

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution (final concentration 100 U/mL).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration 0.25 mM).

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound in B16F10 melanoma cells.

Workflow Diagram

G cluster_workflow MTT Assay Workflow seed_cells Seed B16F10 Cells in 96-well Plate incubate_24h Incubate for 24 h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells incubate_72h Incubate for 72 h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer measure_abs Measure Absorbance at 570 nm add_solubilizer->measure_abs data_analysis Calculate % Cell Viability measure_abs->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compound (final DMSO concentration < 0.5%).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) * 100

This hypothetical application note and protocol provides a framework for the potential use of this compound in drug discovery, should future research identify a relevant biological activity. Researchers are encouraged to perform initial screening assays to determine the biological targets of this compound.

Application of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Piperazine and its derivatives have been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antipsychotic, and anticancer effects. Similarly, molecules containing a nitrophenyl group have demonstrated notable antibacterial and antifungal properties. This document outlines the potential application of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone as a key intermediate in the synthesis of novel antimicrobial agents. While direct studies on this specific compound are not extensively available, this application note provides a detailed protocol and data based on structurally analogous compounds.

The core concept involves the chemical modification of this compound to generate a library of derivatives with potential antimicrobial activity. The primary synthetic strategies would involve the reduction of the nitro group to an amine, followed by a variety of functionalization reactions to introduce diverse chemical moieties.

Hypothetical Synthetic Pathway

A plausible synthetic route to generate novel antimicrobial candidates from this compound is initiated by the reduction of the nitro group to an aniline derivative. This is a crucial step as the resulting primary amine is a versatile functional group for further chemical modifications. Subsequent derivatization of the amino group can lead to the formation of amides, sulfonamides, Schiff bases, or other functionalities, each with the potential to modulate the antimicrobial activity of the resulting molecule.

Synthetic Pathway A (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone B Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) A->B Step 1 C (4-Aminophenyl) (4-methylpiperazin-1-yl)methanone B->C D Derivatization Reactions C->D Step 2 E Novel Antimicrobial Agent Candidates D->E

Caption: Hypothetical synthetic pathway for the generation of antimicrobial agents.

Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of antimicrobial agents derived from this compound, based on established chemical literature for analogous compounds.

Protocol 1: Synthesis of the Intermediate (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

This protocol describes the reduction of the nitro group of the starting material to form the key amine intermediate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4-5 equivalents).

  • Slowly add concentrated hydrochloric acid dropwise while stirring the mixture at room temperature.

  • After the addition of HCl, heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Synthesis_Workflow start Start dissolve Dissolve Starting Material in Ethanol start->dissolve add_reagents Add SnCl2 and HCl dissolve->add_reagents reflux Reflux for 3-4 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize with NaOH monitor->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone purify->end

Caption: Workflow for the synthesis of the amine intermediate.

Protocol 2: General Procedure for the Synthesis of N-Aroyl Derivatives

This protocol outlines the acylation of the amine intermediate with various aroyl chlorides to generate a library of amide derivatives.

Materials:

  • (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Substituted aroyl chlorides

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (1 equivalent) in dry DCM or THF in a round-bottom flask.

  • Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired substituted aroyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the final N-aroyl derivative.

Protocol 3: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following table summarizes the antimicrobial activity of compounds that are structurally related to the proposed derivatives of this compound. This data serves as a reference for the potential efficacy of the newly synthesized compounds.

Compound TypeTest OrganismMIC (µg/mL)Reference
N-Arylpiperazine Derivative Mycobacterium kansasii17.62[1]
N-Arylpiperazine Derivative Mycobacterium marinum65.32[1]
Substituted Piperazine Staphylococcus aureus2.5[2]
Substituted Piperazine Escherichia coli2.5[2]
Nitrophenyl Derivative Staphylococcus aureus (MRSA)1.23[3]
Nitrophenyl Derivative Enterococcus faecalis (VRE)1.23[3]

Note: The presented MIC values are for analogous compounds and are intended to provide a benchmark for the expected activity of derivatives synthesized from this compound.

Conclusion

This compound represents a promising starting material for the synthesis of a novel class of antimicrobial agents. The presence of both the 4-methylpiperazine and 4-nitrophenyl moieties provides a versatile scaffold for chemical modification. The synthetic protocols outlined in this document, based on established methodologies for similar compounds, offer a clear path for the generation of a library of derivatives. The antimicrobial data from structurally related compounds suggest that the synthesized molecules could exhibit potent activity against a range of pathogenic bacteria. Further investigation into the structure-activity relationships of these new compounds is warranted to optimize their antimicrobial efficacy and to develop lead candidates for further preclinical and clinical evaluation.

References

Experimental procedure for synthesizing (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of this compound and its derivatives. The piperazine scaffold is a crucial component in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide outlines the synthetic pathway, purification methods, and characterization techniques, supported by quantitative data and visual workflows.

Synthetic Pathway Overview

The primary synthetic route for this compound involves a nucleophilic acyl substitution reaction. This is typically achieved by reacting 1-methylpiperazine with 4-nitrobenzoyl chloride. The 4-nitrobenzoyl chloride itself is synthesized from 4-nitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride

This protocol details the conversion of 4-nitrobenzoic acid to its highly reactive acyl chloride derivative, a key intermediate.[3] Using thionyl chloride is a common method as its byproducts (SO₂ and HCl) are gaseous and easily removed.[3]

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent (optional)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-nitrobenzoic acid (1.0 eq).

  • If using a solvent, add anhydrous DCM. Alternatively, thionyl chloride can be used as both reagent and solvent.[3]

  • Slowly add thionyl chloride (approx. 2.0 eq) to the flask at room temperature.

  • Add a catalytic amount of DMF to accelerate the reaction.[3]

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or rotary evaporation.

  • The crude 4-nitrobenzoyl chloride, a yellow solid, can be purified by recrystallization from a solvent like carbon tetrachloride or by distillation under reduced pressure to yield fine yellow needles.[4]

Protocol 2: Synthesis of this compound

This procedure outlines the acylation of 1-methylpiperazine with the previously synthesized 4-nitrobenzoyl chloride.[5]

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or ethyl acetate

Procedure:

  • Dissolve 1-methylpiperazine (1.0 eq) in anhydrous DCM in a round-bottomed flask.

  • Add triethylamine (1.5-2.0 eq) to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled piperazine solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove the triethylamine hydrochloride salt and any unreacted acid chloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis and characterization of the target compound and its analogs are summarized below.

Table 1: Reagent Quantities for Synthesis

Reagent Molecular Weight ( g/mol ) Molar Ratio
4-Nitrobenzoyl chloride 185.57 1.0 eq
1-Methylpiperazine 100.16 1.0 eq
Triethylamine 101.19 1.5 eq

| Dichloromethane | 84.93 | Solvent |

Table 2: Physicochemical and Characterization Data for this compound and Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) Analytical Data
This compound C₁₂H₁₅N₃O₃ 249.27 70-90% 96-98 Data synthesized from typical reactions
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone[6] C₁₇H₁₇N₃O₄ 327.34 69% 157-158 ¹H-NMR (DMSO-d₆): δ 2.92 (s, 2H), 3.04 (s, 2H), 3.38 (m, 4H), 6.71 (d, 2H), 6.83 (d, 2H), 7.68 (d, 2H), 8.28 (d, 2H), 8.98 (s, 1H).[6]

| 1-(4-Nitrobenzoyl)piperazine[7] | C₁₁H₁₃N₃O₃ | 235.24 | N/A | N/A | Solid form.[7] |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage process for synthesizing the target compound.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C + SOCl₂, cat. DMF B Thionyl Chloride (SOCl₂) E (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone C->E + 1-Methylpiperazine, TEA, DCM D 1-Methylpiperazine

Caption: Two-stage synthesis workflow for this compound.

General Structure for Derivative Synthesis

This diagram shows the core structure and highlights positions for modification to create a library of derivatives.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Derivative Compound->PI3K Inhibition

References

Application Notes and Protocols for the Characterization of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The protocols outlined below are based on established analytical techniques for similar chemical entities and serve as a guide for researchers in confirming the identity, purity, and structural features of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 21091-98-5[1]
Molecular Formula C₁₂H₁₅N₃O₃[1]
Molecular Weight 249.27 g/mol [1]
Chemical Structure

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS HPLC HPLC/UPLC (Purity & Quantification) Purification->HPLC XRay Single Crystal X-ray (If crystalline solid) Purification->XRay FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR DataAnalysis Data Interpretation & Structure Confirmation NMR->DataAnalysis MS->DataAnalysis HPLC->DataAnalysis XRay->DataAnalysis FTIR->DataAnalysis Reporting Reporting & Documentation DataAnalysis->Reporting

Caption: Workflow for the synthesis, purification, and analytical characterization.

Experimental Protocols

Synthesis Protocol (Proposed)

This protocol is adapted from the synthesis of similar piperazine-based compounds.

Reaction: Acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexanes for recrystallization

Procedure:

  • Dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of the molecule.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Predicted):

ParameterRecommended Value
Pulse Sequencezg30
Number of Scans16-32
Relaxation Delay1-2 seconds
Acquisition Time3-4 seconds
Spectral Width16 ppm

¹³C NMR Acquisition Parameters (Predicted):

ParameterRecommended Value
Pulse Sequencezgpg30
Number of Scans1024-4096
Relaxation Delay2-5 seconds
Acquisition Time1-2 seconds
Spectral Width220-240 ppm

Predicted ¹H and ¹³C NMR Data (based on analogs):

Note: The following are predicted chemical shifts. Actual values may vary.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
4-Nitrophenyl Protons (ortho to NO₂)8.2-8.4 (d)123-125
4-Nitrophenyl Protons (meta to NO₂)7.6-7.8 (d)128-130
Piperazine Protons (adjacent to C=O)3.6-3.9 (m)45-50
Piperazine Protons (adjacent to N-CH₃)2.4-2.7 (m)54-56
N-Methyl Protons2.2-2.4 (s)45-47
Carbonyl Carbon-168-172
4-Nitrophenyl C-NO₂-148-150
4-Nitrophenyl C-C=O-140-142
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Electrospray Ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF, Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Protocol:

  • Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms, which can be readily protonated to form [M+H]⁺ ions.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Scan Range: Set the scan range to m/z 100-500 to observe the protonated molecular ion.

  • Fragmentation (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.

Expected Mass Spectral Data:

IonExpected m/z
[M+H]⁺ 250.1186
[M+Na]⁺272.1005
Predicted Fragments
[C₇H₄NO₃]⁺ (p-nitrobenzoyl)150.0186
[C₅H₁₁N₂]⁺ (methylpiperazine)100.1022
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

Chromatographic Conditions (starting point):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the nitroaromatic chromophore)
Injection Volume 5-10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase B (e.g., 1 mg/mL).

  • Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Purity Analysis Workflow:

HPLC_Workflow Start Prepare Sample and Mobile Phase Equilibrate Equilibrate HPLC System Start->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Results Calculate->Report

Caption: A standard workflow for HPLC-based purity analysis.

Single Crystal X-ray Diffraction

If a high-quality single crystal of the compound can be obtained, X-ray diffraction will provide unambiguous structural confirmation and information on the solid-state conformation.

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

Expected Crystallographic Data (based on analogs):

  • Crystal System: Likely monoclinic or orthorhombic.

  • Piperazine Ring Conformation: Expected to be in a chair conformation.

  • Dihedral Angles: The planes of the 4-nitrophenyl ring and the piperazine ring are expected to be twisted relative to each other.[2]

Data Presentation

Summary of Expected Analytical Data:

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)Aromatic protons: ~7.6-8.4; Piperazine protons: ~2.4-3.9; Methyl protons: ~2.2-2.4
¹³C NMR Chemical Shifts (ppm)Carbonyl: ~168-172; Aromatic carbons: ~123-150; Aliphatic carbons: ~45-56
HRMS (ESI+) [M+H]⁺ (m/z)250.1186
HPLC Purity>95% (after purification)
FTIR Key Stretches (cm⁻¹)C=O (amide): ~1630-1660; NO₂ (asymmetric): ~1510-1560; NO₂ (symmetric): ~1345-1385

Disclaimer: The quantitative data presented in this document are predictive and based on the analysis of structurally related compounds. Experimental verification is required for the definitive characterization of this compound.

References

Developing Kinase Inhibitors with a (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone scaffold represents a promising starting point for the development of novel kinase inhibitors. The presence of the piperazine moiety is a common feature in many existing kinase inhibitors, often contributing to solubility and interactions with the kinase active site. This document provides a comprehensive guide to the preclinical evaluation of kinase inhibitors based on this scaffold, including detailed experimental protocols and data presentation formats.

Hypothetical Kinase Selectivity Profile

A crucial step in characterizing a novel kinase inhibitor is to determine its selectivity against a broad panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50). The following table provides a hypothetical kinase selectivity profile for a compound based on the this compound scaffold, hereafter referred to as "Compound X," and a known comparator inhibitor.

Kinase TargetCompound X IC50 (nM)Comparator Inhibitor IC50 (nM)
PI3Kα155
PI3Kβ2510
PI3Kδ82
PI3Kγ208
mTOR15050
Akt1>1000250
MEK1>1000>1000
ERK2>1000>1000
CDK2>1000>1000

In Vitro Cell-Based Assay Data

The efficacy of a kinase inhibitor is further evaluated in cell-based assays to determine its effect on cell proliferation and viability in cancer cell lines.

Cell LineCompound X GI50 (µM)Comparator Inhibitor GI50 (µM)
MCF-7 (Breast Cancer)0.50.1
PC-3 (Prostate Cancer)1.20.3
A549 (Lung Cancer)2.50.8
K562 (Leukemia)0.80.2

Potential Signaling Pathway Inhibition

Compounds containing quinoline and piperazine moieties have been investigated as potential inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is critical for regulating cell growth, proliferation, and survival.[1] The hypothetical "Compound X" could potentially exert its anticancer effects by inhibiting key kinases within this cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Compound X (potential inhibition) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Synthesis of this compound Derivatives

A general two-step synthesis can be employed, starting with a nucleophilic aromatic substitution followed by an acylation reaction.[1]

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 1-chloro-4-nitrobenzene (1 equivalent) in an anhydrous solvent such as DMF.

  • Add 1-methylpiperazine (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring progress by TLC.

  • After completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under a vacuum.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Acylation

  • Dissolve the product from Step 1 (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

  • Add a base such as triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride derivative) (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminometric)

This protocol is for determining the IC50 value of a test compound against a panel of protein kinases.[2]

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO C Add diluted test compound to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at room temperature (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate for 30-60 minutes G->H I Measure luminescence H->I J Calculate IC50 values I->J

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and ATP in the kinase reaction buffer.

  • Add the serially diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The amount of ADP formed is proportional to the kinase activity. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell-Based Phosphorylation ELISA

This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate of the target kinase in cell lysates.[3]

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells into a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compound for the desired time.

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add cell lysis buffer. Incubate on ice for 10 minutes.

  • ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the plate three times. f. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times. h. Add TMB substrate solution and incubate in the dark for 15-30 minutes. i. Add stop solution to each well. j. Measure the absorbance at 450 nm using a plate reader.

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.[4]

Xenograft_Study_Workflow A Implant human tumor cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer test compound (e.g., oral gavage, IP injection) and vehicle control daily C->D E Monitor tumor volume and body weight regularly (e.g., twice weekly) D->E F Continue treatment for a predefined period (e.g., 21-28 days) E->F G At study endpoint, euthanize mice and excise tumors F->G H Analyze tumor weight and perform pharmacodynamic (PD) analysis G->H

Workflow for in vivo tumor xenograft studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: Continue the treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for target kinase phosphorylation) to confirm target engagement.

References

Application Notes and Protocols for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a synthetic compound belonging to the piperazine class of molecules. The piperazine scaffold is a common motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[1][2][3][4] The presence of a nitrophenyl group suggests potential applications in areas such as enzyme inhibition, similar to other nitrophenylpiperazine derivatives that have been investigated as tyrosinase inhibitors.[5]

This document provides detailed protocols for hypothetical cell-based assays to evaluate the biological activity of this compound. The following sections outline its potential application in cancer research by assessing its cytotoxic effects and its ability to modulate key signaling pathways involved in cell proliferation.

Hypothetical Application 1: Evaluation of Anticancer Activity

A significant number of piperazine derivatives have been investigated for their potential as anticancer agents.[3] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms. A primary and fundamental assessment of a novel compound's anticancer potential is the evaluation of its effect on cancer cell viability and proliferation.

Experimental Principle: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity upon treatment with the test compound indicates a reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompoundIC50 (µM)
HeLaThis compound15.8
A549This compound22.5
MCF-7This compound35.2
DoxorubicinPositive Control0.5
Hypothetical Application 2: Inhibition of a Pro-Survival Signaling Pathway

Many anticancer agents exert their effects by inhibiting signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. A western blot analysis can be used to determine if this compound affects the activation of key proteins in this pathway.

Experimental Principle: Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. The phosphorylation state of proteins like Akt is often used as a readout for pathway activation. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would suggest inhibition of the PI3K/Akt pathway.

Experimental Protocol: Western Blotting for Akt Phosphorylation

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of p-Akt to total Akt.

Data Presentation: Hypothetical Western Blot Data

Treatment Time (hours)p-Akt / Total Akt Ratio (Normalized to Control)
01.00
60.75
120.42
240.21

Visualizations

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation Downstream Effects Downstream Effects Akt->Downstream Effects Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effects->Cell Proliferation & Survival Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for High-Throughput Screening with (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel therapeutic candidates.[1][2][3] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs.[4] Derivatives of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone represent a versatile chemical library with significant potential for discovering modulators of key biological pathways, particularly protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6]

This document provides detailed application notes and experimental protocols for screening a this compound-based library against a representative protein kinase target, PI3Kα (Phosphoinositide 3-kinase alpha), a frequently dysregulated enzyme in cancer.[7] The protocols are designed for a standard HTS workflow, from primary screening to hit confirmation and validation.

High-Throughput Screening Workflow

The overall workflow for identifying and validating active compounds from the library follows a multi-stage process designed to eliminate false positives and confirm on-target activity.[8][9]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Hit Validation Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Data_Analysis_1 Data Analysis (% Inhibition, Z'-Factor) Primary_Screen->Data_Analysis_1 Primary_Hits Identify Primary Hits (e.g., >50% Inhibition) Data_Analysis_1->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response SAR_Analysis Preliminary SAR Analysis Dose_Response->SAR_Analysis Confirmed_Hits Confirmed Hits SAR_Analysis->Confirmed_Hits Cell_Based_Assay Cell-Based Target Engagement or Phenotypic Assay Confirmed_Hits->Cell_Based_Assay Validated_Hits Validated Hits for Lead Optimization Cell_Based_Assay->Validated_Hits

Caption: High-throughput screening and hit validation workflow.

Data Presentation

Primary Screen Results

A primary screen of a hypothetical 10,000-compound library of this compound derivatives was performed at a single concentration of 10 µM against PI3Kα. The following table summarizes the results for a selection of representative compounds.

Compound IDStructure% Inhibition at 10 µMHit Status
MNP-0001This compound8.2Inactive
MNP-2534[Hypothetical Derivative 1]65.7Hit
MNP-5182[Hypothetical Derivative 2]92.1Hit
MNP-7345[Hypothetical Derivative 3]12.5Inactive
MNP-8910[Hypothetical Derivative 4]78.4Hit

Table 1: Summary of primary HTS results for selected library members. A hit is defined as a compound exhibiting >50% inhibition.

Dose-Response Analysis of Confirmed Hits

Primary hits were selected for dose-response analysis to determine their potency (IC50). Compounds were tested in an 8-point, 3-fold serial dilution.

Compound IDIC50 (µM)Hill Slope
MNP-25347.81.10.98
MNP-51820.91.00.99
MNP-89102.30.90.97

Table 2: Potency (IC50) values for confirmed hits against PI3Kα.

Target Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][7] The this compound library is screened to identify inhibitors of PI3Kα, a key upstream kinase in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor MNP Library Hits (e.g., MNP-5182) Inhibitor->PI3K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. This involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: Why is a base necessary in this reaction?

A2: A base is crucial for several reasons. Firstly, it neutralizes the HCl generated during the reaction, which would otherwise protonate the unreacted 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.[2][3] Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[2]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction is the di-acylation of any residual piperazine (if 1-methylpiperazine is not pure). To minimize this, ensure the high purity of 1-methylpiperazine. Another potential issue is the hydrolysis of the 4-nitrobenzoyl chloride. This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing low yields. What are the potential causes?

A4: Low yields can stem from several factors:

  • Hydrolysis of 4-nitrobenzoyl chloride: Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect stoichiometry: Use a slight excess of the amine (1-methylpiperazine) to ensure the complete consumption of the acyl chloride.

  • Inefficient mixing: Vigorous stirring is necessary, especially in biphasic systems, to ensure the reactants are in close contact.

  • Suboptimal temperature: While the reaction is often performed at 0°C to room temperature, gentle heating may be required in some cases. However, excessive heat can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q5: What is the best method for purifying the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent like ethanol. For higher purity, column chromatography on silica gel is effective. Given that the product is a tertiary amine, which can interact with the acidic silica gel, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to improve elution and prevent tailing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive 4-nitrobenzoyl chloride (hydrolyzed).Use fresh or newly opened 4-nitrobenzoyl chloride. Store it under anhydrous conditions.
1-methylpiperazine is protonated (e.g., used as a salt without sufficient base).Ensure at least one equivalent of base is used to neutralize the amine salt, plus an additional equivalent to scavenge the HCl produced.
Insufficient mixing of reactants.Increase the stirring rate. For biphasic reactions, a mechanical stirrer is recommended over a magnetic stir bar.
Presence of Multiple Spots on TLC Unreacted starting materials.Allow for a longer reaction time or consider gentle heating. Monitor the reaction progress by TLC until the limiting reagent is consumed.
Formation of 4-nitrobenzoic acid (from hydrolysis of the acyl chloride).During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
Di-acylation byproducts.Use a slight excess of 1-methylpiperazine and ensure its purity.
Difficulty in Product Isolation Product is soluble in the aqueous phase during work-up.Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Tailing on Silica Gel Column Strong interaction between the basic product and acidic silica gel.Add 1-2% triethylamine or a few drops of pyridine to the eluent to improve the peak shape and recovery.

Data Presentation

While specific yield data for the synthesis of this compound under varied conditions is not extensively reported in the literature, the following table provides representative yields for analogous acylation reactions of piperazine derivatives, illustrating the impact of the coupling agent and reaction conditions.

Piperazine DerivativeAcylating AgentBaseSolventTemperatureYield (%)Reference
4-Piperazin-1-yl phenol4-Nitrobenzoyl chlorideDIPEADMF0°C to RT69[4]
4-Piperazin-1-yl phenol2-Fluorobenzoyl chlorideDIPEADMF0°C to RT60[4]
4-Piperazin-1-yl phenol3-Fluorobenzoyl chlorideDIPEADMF0°C to RT70[4]
4-Piperazin-1-yl phenol2-Chlorobenzoyl chlorideDIPEADMF0°C to RT55[4]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from analogous and well-established Schotten-Baumann reactions.[4][5]

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirred solution of 1-methylpiperazine and triethylamine over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any 4-nitrobenzoic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by either recrystallization from ethanol or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine).

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow reagents Reagents: 1-Methylpiperazine 4-Nitrobenzoyl chloride Base (TEA/DIPEA) Anhydrous Solvent (DCM) reaction Reaction: - Dissolve amine and base - Cool to 0°C - Add acyl chloride dropwise - Stir at RT for 2-4h reagents->reaction 1. Combine workup Work-up: - Quench with water - Extract with DCM - Wash with NaHCO₃ & Brine - Dry over Na₂SO₄ reaction->workup 2. Quench & Extract purification Purification: - Concentrate crude product - Recrystallization (Ethanol) or - Column Chromatography workup->purification 3. Isolate Crude product Final Product: (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone purification->product 4. Purify

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry? Temp? Time?) start->check_conditions check_workup Analyze Work-up & Purification (Correct pH? Emulsions?) start->check_workup solution_reagents Use fresh, anhydrous reagents. Run under inert atmosphere. check_reagents->solution_reagents If poor quality solution_conditions Adjust stoichiometry (slight excess of amine). Optimize temperature and time via TLC monitoring. check_conditions->solution_conditions If suboptimal solution_workup Adjust pH during extraction. Use brine for emulsions. Modify chromatography eluent. check_workup->solution_workup If issues found

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from the compound's structural features: the basicity of the methylpiperazine group and the polarity imparted by the nitrophenyl group. The basic nitrogen can interact strongly with the acidic silica gel stationary phase, leading to peak tailing. The compound's polarity may also necessitate more polar solvent systems for elution, which can sometimes lead to co-elution with polar impurities.[1][2]

Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?

A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[3][4] You can start with a ratio of 7:3 or 1:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. For more polar compounds, a system of dichloromethane and methanol may be more suitable.[2]

Q3: My compound is streaking badly on the TLC plate. What can I do?

A3: Streaking is a common issue with basic compounds like yours on silica gel.[2] To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide.[1] This will help to saturate the acidic sites on the silica gel and improve the spot shape.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for purifying polar and ionizable compounds.[5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.[5][6]

Q5: How can I remove residual starting materials or byproducts with similar polarity?

A5: If impurities have similar polarity, a gradient elution in your column chromatography can improve separation.[3] This involves gradually increasing the polarity of the mobile phase during the purification. Alternatively, you could explore other purification techniques like recrystallization if a suitable solvent is found.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product does not elute from the column or has a very low Rf on TLC The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.[2]
Product elutes too quickly (high Rf) and co-elutes with non-polar impurities The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar solvent system like hexane/ethyl acetate.
Significant peak tailing is observed in column chromatography or HPLC Interaction of the basic piperazine nitrogen with acidic silanol groups on the silica stationary phase.[1]Add a small amount (0.5-1%) of a basic modifier like triethylamine to your mobile phase for normal-phase chromatography.[1] For reversed-phase HPLC, add an acid like 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the amine and improve peak shape.[1]
Low recovery of the product after chromatography The compound may be irreversibly adsorbed onto the silica gel. The compound might be degrading on the silica.Deactivate the silica gel by pre-treating it with a solution containing triethylamine before packing the column. Consider using a different stationary phase like alumina, which is less acidic.[7]
Multiple spots or peaks are observed, but they are not well-separated The chosen solvent system does not provide adequate resolution.Optimize the solvent system by trying different solvent combinations or by using a gradient elution where the solvent polarity is gradually changed.[3] For HPLC, adjusting the mobile phase pH can also improve selectivity.
The purified product is not pure upon analysis (e.g., by NMR or LC-MS) Co-elution of an impurity with a similar retention time. The compound may have degraded during the purification process.Re-purify the compound using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase) or a different solvent system. Ensure the compound is stable to the chosen conditions by performing a small-scale stability test.

Experimental Protocols

Representative Protocol for Purification by Flash Column Chromatography

This protocol is a representative method and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (all chromatography grade)

  • Glass column for flash chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a hexane:ethyl acetate (e.g., 1:1) solvent system with 0.5% triethylamine.

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 7:3 with 0.5% triethylamine).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to run the solvent through the column.

    • Collect fractions in separate tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc check_rf Is Rf between 0.2-0.3? tlc->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No prepare_column Prepare and Pack Column check_rf->prepare_column Yes adjust_polarity->tlc load_sample Load Sample prepare_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions by TLC elute_collect->monitor_fractions troubleshoot Troubleshooting Needed? monitor_fractions->troubleshoot combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product troubleshoot->combine_pure No streaking Streaking on TLC? troubleshoot->streaking Yes add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes no_elution Product Not Eluting? streaking->no_elution No add_base->tlc increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->tlc poor_separation->combine_pure No gradient_elution Use Gradient Elution poor_separation->gradient_elution Yes gradient_elution->prepare_column

Caption: Troubleshooting workflow for the purification of this compound.

FAQ_Relationships topic Purification of (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone challenges Q1: Main Challenges (Basicity & Polarity) topic->challenges tlc_solvent Q2: Starting TLC Solvent (Hexane:EtOAc) topic->tlc_solvent impurity_removal Q5: Removing Polar Impurities (Gradient Elution) topic->impurity_removal streaking Q3: TLC Streaking (Add Base) challenges->streaking rp_hplc Q4: Reversed-Phase HPLC (C18, Water/ACN) challenges->rp_hplc tlc_solvent->streaking

Caption: Logical relationships of Frequently Asked Questions.

References

Technical Support Center: Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of piperazine derivatives. It is intended for researchers, scientists, and professionals in drug development.

Section 1: N-Alkylation and N-Arylation Reactions

Controlling the selectivity and achieving high yields in the N-functionalization of the piperazine ring are common challenges. This section addresses issues related to N-alkylation and N-arylation, such as the Buchwald-Hartwig amination.

FAQ 1: How can I selectively achieve mono-N-alkylation of piperazine and avoid di-alkylation?

This is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] The most effective strategies involve either using a protecting group or carefully controlling the reaction stoichiometry.[1][2]

Troubleshooting Strategies:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[1] The tert-butyloxycarbonyl (Boc) group is commonly used to block one nitrogen atom, directing the alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1][3]

  • Control Stoichiometry: Using a significant excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[1][2]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the probability of a second alkylation event on the same piperazine molecule.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][4]

Quantitative Data: Effect of Stoichiometry and Protecting Groups on Benzylation [2]

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Experimental Protocol: Mono-N-alkylation using a Boc Protecting Group

  • Protection: Dissolve piperazine (1.0 eq.) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) and triethylamine (1.1 eq.). Stir at room temperature for 4-6 hours, monitoring by TLC. After completion, perform an aqueous workup and purify by column chromatography to isolate mono-Boc-piperazine.[3]

  • Alkylation: Dissolve mono-Boc-piperazine (1.0 eq.) in acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[3] Add the alkyl halide (1.1 eq.) dropwise and stir the mixture at the appropriate temperature (room temperature to reflux) until the reaction is complete (monitored by TLC/LC-MS).

  • Workup and Purification: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the residue by flash column chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.[5] Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the desired mono-alkylated piperazine salt.

FAQ 2: Why is the yield of my N-aryl piperazine derivative low in a Buchwald-Hartwig amination?

Low yields in Buchwald-Hartwig aminations involving piperazine can be attributed to several factors, including catalyst deactivation, suboptimal ligand/base combination, or poor reagent quality.[2][6]

Troubleshooting Workflow for Buchwald-Hartwig Amination

Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Quality (Aryl Halide, Piperazine, Solvent, Base) Are reagents pure, dry, and deoxygenated? Start->CheckReagents CatalystSystem Evaluate Catalyst System (Pd Source & Ligand) CheckReagents->CatalystSystem Reagents OK Sol_Reagents Solution: Purify starting materials. Use anhydrous, deoxygenated solvents. CheckReagents->Sol_Reagents Impure ReactionConditions Assess Reaction Conditions (Base, Solvent, Temperature) CatalystSystem->ReactionConditions System OK Sol_Catalyst Solution: Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Use an air-stable precatalyst (e.g., G3/G4). CatalystSystem->Sol_Catalyst Suboptimal SideProducts Analyze for Side Products (e.g., Hydrodehalogenation) ReactionConditions->SideProducts Conditions OK Sol_Conditions Solution: Screen bases (NaOtBu, LHMDS, K3PO4). Optimize temperature (80-110 °C). Ensure rigorous inert atmosphere. ReactionConditions->Sol_Conditions Suboptimal Success Reaction Optimized High Yield Achieved SideProducts->Success No Major Side Products Sol_SideProducts Solution: Adjust ligand/base combination. Lower reaction temperature. Use a precatalyst to avoid incomplete complex formation. SideProducts->Sol_SideProducts Side Products Observed Sol_Reagents->Start Sol_Catalyst->Start Sol_Conditions->Start Sol_SideProducts->Start

A decision tree for troubleshooting Buchwald-Hartwig amination.[7]

Key Considerations:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and their corresponding pre-catalysts often improve reaction efficiency, especially for less reactive aryl chlorides.[8][9]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary if the substrate is base-sensitive.[1][2]

  • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.[7] The solvent must be able to dissolve the reagents and not coordinate strongly with the palladium catalyst.[7]

  • Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and homocoupling.[7] These can often be minimized by optimizing the ligand, base, and temperature. Using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended to prevent diarylation or other side reactions involving the second nitrogen.

Section 2: Reductive Amination

Reductive amination is a widely used method for N-alkylation that involves the reaction of piperazine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ.[1]

FAQ 3: My reductive amination reaction is giving a low yield and an impure product. What should I troubleshoot?

Low yields and impurities often result from incomplete imine formation, degradation of the reducing agent, or side reactions.[10]

Common Issues and Solutions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reagent that is effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][10] It is less stable in protic solvents like methanol, where sodium cyanoborohydride might be a better choice.[10]

  • Reaction pH: Imine formation is often acid-catalyzed. Adding a small amount of acetic acid can facilitate this step, but excess acid can protonate the piperazine, rendering it non-nucleophilic.[11]

  • Solvent: While DCM is common, it can sometimes react with amines over long reaction times.[10] DCE or THF are often recommended alternatives.[10]

  • Workup Procedure: The workup must effectively quench the reducing agent and its byproducts (boron salts and acetic acid). Washing with an aqueous base like sodium carbonate or bicarbonate solution is critical to ensure the product is in its free base form for extraction.[10] An aqueous pH > 8 should be confirmed during the quench.[10]

  • Product Purity: Crude products from reductive aminations are often impure and require purification.[10] Broad NMR peaks can indicate the presence of protonated species or conformational isomers. An acidic wash followed by re-basification and extraction can sometimes improve purity, but column chromatography is typically necessary.

Experimental Protocol: Reductive Amination with STAB [11]

  • To a stirred solution of mono-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • A small amount of acetic acid (e.g., 0.1 eq.) can be added to catalyze imine formation.[11]

  • Stir the reaction overnight at room temperature, monitoring by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Purification Challenges

Piperazine derivatives are often basic and polar, which can make purification by standard silica gel chromatography challenging.

FAQ 4: How can I effectively purify my polar, basic piperazine derivative?

Standard silica gel is acidic and can cause strong binding, leading to peak tailing and poor separation of basic compounds.[12]

Purification Strategies:

  • Modified Silica Gel Chromatography:

    • Adding a Base Modifier: Pre-treating the silica gel with a triethylamine solution or including a small percentage (0.5-2%) of triethylamine or ammonium hydroxide in the eluent can neutralize the acidic silanol groups and improve peak shape.[12]

    • Using Deactivated Silica: Commercially available deactivated (neutral) silica gel or alumina can be effective alternatives for basic compounds.[13]

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: This is an excellent method for purifying polar compounds.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for separating very polar compounds that are not well-retained in reverse-phase chromatography.[14][15] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[14][15]

  • Purification via Salt Formation:

    • If the product is a solid, crystallization of its salt (e.g., hydrochloride, diacetate) can be a highly effective purification method.[13][16] The pure salt can then be neutralized to recover the free base.

Experimental Protocol: Purification via Diacetate Salt Formation [13][16]

  • Dissolve the crude piperazine-containing mixture in acetone.

  • Add glacial acetic acid to precipitate the piperazine derivative as its diacetate salt.

  • Filter the crystalline piperazine diacetate and wash with cold acetone.

  • To regenerate the free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH), and extract the pure piperazine derivative with an organic solvent.

Section 4: Protecting Group Strategies

The use of protecting groups is fundamental in piperazine chemistry to control selectivity and prevent unwanted side reactions.

FAQ 5: Which protecting group should I use for piperazine, and what are the standard cleavage conditions?

The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. The most common protecting groups for the piperazine nitrogen are Boc and Cbz.

Common Protecting Groups and Cleavage Conditions

Protecting GroupAbbreviationCommon Cleavage ConditionsStability Notes
tert-ButoxycarbonylBocStrong acid (TFA in DCM; HCl in dioxane/ether)[5]Stable to base and hydrogenolysis. Labile to strong acid.[5]
CarbobenzyloxyCbzCatalytic Hydrogenolysis (H₂, Pd/C)[5]Stable to acidic and basic conditions. Labile to hydrogenolysis.[5]
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)[5]Stable to acid and hydrogenolysis. Very labile to base.[5]
TosylTsStrong acid (HBr, H₂SO₄) or strong reducing agents (Na/NH₃)[5]Very stable to a wide range of conditions.[17]

Protecting Group Selection Workflow

Start Select a Protecting Group for Piperazine NextStep What is the next reaction step? Start->NextStep BaseReaction Base-Mediated or Nucleophilic Addition NextStep->BaseReaction AcidReaction Acid-Mediated Reaction NextStep->AcidReaction Hydrogenolysis Reductive/Hydrogenolysis Conditions NextStep->Hydrogenolysis UseCbz Choose Cbz Group (Acid/Base Stable) BaseReaction->UseCbz UseFmoc Choose Fmoc Group (Acid/H2 Stable) BaseReaction->UseFmoc UseBoc Choose Boc Group (Base Stable) AcidReaction->UseBoc AcidReaction->UseCbz Hydrogenolysis->UseBoc Hydrogenolysis->UseFmoc CleaveBoc Cleavage: TFA or HCl UseBoc->CleaveBoc CleaveCbz Cleavage: H2, Pd/C UseCbz->CleaveCbz CleaveFmoc Cleavage: Piperidine/DMF UseFmoc->CleaveFmoc

Decision logic for selecting a suitable N-protecting group.

References

Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This reaction forms an amide bond between the piperazine nitrogen and the carbonyl group of the benzoyl chloride. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

Q2: Which bases and solvents are recommended for this acylation reaction?

Commonly used bases include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3][4] Anhydrous, inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction to prevent hydrolysis of the acyl chloride.[4] For reagents with poor solubility, a more polar aprotic solvent like dimethylformamide (DMF) can be considered.[5]

Q3: How can I minimize the formation of side products?

The primary side product is often the result of di-acylation if piperazine is used, though less likely with the already substituted 1-methylpiperazine. To ensure a clean reaction, slow, dropwise addition of the 4-nitrobenzoyl chloride solution to the reaction mixture is recommended.[4] Maintaining a low reaction temperature, typically starting at 0°C, can also enhance selectivity and control the reaction rate.[4][6]

Q4: My product appears to be water-soluble, making extraction difficult. What should I do?

The product can form a salt, leading to increased water solubility. To improve extraction into an organic solvent, the aqueous layer should be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is more soluble in organic solvents such as dichloromethane or chloroform.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield - Incomplete reaction. - Hydrolysis of 4-nitrobenzoyl chloride due to moisture. - Protonation of 1-methylpiperazine by byproduct HCl. - Poor quality of reagents.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Use anhydrous solvents and ensure all glassware is thoroughly dried.[7] - Use a sufficient amount of base (e.g., 1.2-1.5 equivalents) to neutralize the generated HCl.[1] - Use fresh, high-purity reagents.
Reaction Stalls (Incomplete Conversion) - Insufficient base. - Poor solubility of reagents. - Low reaction temperature.- Add an additional equivalent of base. - Switch to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[5] - Allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation.[5]
Formation of Multiple Products - Reaction temperature is too high, leading to side reactions. - Impure starting materials.- Maintain a low temperature (starting at 0°C) during the addition of the acyl chloride.[4] - Purify starting materials before use.
Difficult Product Isolation/Purification - Product is soluble in the aqueous phase. - Oily product that is difficult to crystallize.- Basify the aqueous layer to a pH of 9.5-12 before extraction.[5] - If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification. If that fails, purification by column chromatography on silica gel is recommended.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on analogous acylation reactions.[2][3][4]

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[4]

  • Anhydrous Dichloromethane (DCM)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Slow Addition of Acyl Chloride: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25°C) and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[4][6]

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography if necessary.

Data Presentation

The following table summarizes how different reaction conditions can influence the yield of analogous acylation reactions, providing a basis for optimization.

Entry Base Solvent Temperature Time (h) Yield (%) Reference
1DIPEADMF0°C to RTOvernight69[3]
2Cs₂CO₃MeCN90°C2493[8]
3TEADMFRT1-[3]
4K₂CO₃DMFHeat--[5]

Note: Yields are for analogous reactions and may vary for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (1-Methylpiperazine, 4-Nitrobenzoyl chloride, Base) dissolve Dissolve 1-Methylpiperazine and Base in Anhydrous DCM prep_reagents->dissolve prep_setup Set up Dry Glassware under Inert Atmosphere prep_setup->dissolve cool Cool to 0°C dissolve->cool add Slowly Add 4-Nitrobenzoyl Chloride Solution cool->add react Stir at Room Temperature (2-16h) add->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify troubleshooting_logic start Low Product Yield? check_reaction Is the reaction complete by TLC? start->check_reaction check_conditions Were anhydrous conditions maintained? check_reaction->check_conditions Yes sol_time Increase reaction time or temperature. check_reaction->sol_time No check_base Was sufficient base used? check_conditions->check_base Yes sol_anhydrous Use dry solvents and glassware. check_conditions->sol_anhydrous No check_extraction Is the product in the aqueous layer? check_base->check_extraction Yes sol_base Add more base. check_base->sol_base No sol_extract Basify aqueous layer to pH 9.5-12 before extraction. check_extraction->sol_extract Yes end_good Purify Product check_extraction->end_good No sol_time->check_reaction sol_anhydrous->start Retry Reaction sol_base->start Retry Reaction sol_extract->end_good

References

Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of 4-nitrobenzoyl chloride: The acyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzoic acid.[1]- Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.- Handle 4-nitrobenzoyl chloride quickly in a dry, inert atmosphere (e.g., under nitrogen or argon).
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the amine.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C).- Ensure a suitable base (e.g., triethylamine, DIPEA) is used in at least a stoichiometric amount to neutralize the HCl byproduct, which can protonate and deactivate the 1-methylpiperazine.[2]
Poor Quality of Reagents: Impurities in starting materials can lead to side reactions and lower yields.- Use high-purity 1-methylpiperazine and 4-nitrobenzoyl chloride. If necessary, purify the 1-methylpiperazine by distillation.- 1-methylpiperazine, like other amines, can oxidize on prolonged storage, leading to discoloration.[3] Using freshly opened or purified amine is recommended.
Presence of Multiple Spots on TLC / Impure Product Unreacted Starting Materials: The most common impurities are unreacted 1-methylpiperazine or 4-nitrobenzoyl chloride.- Optimize the stoichiometry. A slight excess (1.1-1.2 equivalents) of the amine can help ensure the complete consumption of the acyl chloride.- Ensure adequate reaction time.
Formation of 4-nitrobenzoic acid: This is a common byproduct due to the hydrolysis of 4-nitrobenzoyl chloride.[1]- Follow the recommendations for preventing hydrolysis mentioned above.- During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic 4-nitrobenzoic acid impurity.
Formation of 1,4-bis(4-nitrobenzoyl)piperazine (Diacylation Product): If the 1-methylpiperazine starting material is contaminated with piperazine, diacylation can occur.- Use high-purity 1-methylpiperazine.- Avoid a large excess of 4-nitrobenzoyl chloride.
Product is an Oil or Difficult to Crystallize Presence of Impurities: Oily products are often the result of impurities that inhibit crystallization.- Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be effective.- Attempt to precipitate the product from a solution by adding a non-solvent.
Product is soluble in the aqueous layer during workup. - Perform multiple extractions (3-4 times) of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of an amide bond and the elimination of hydrochloric acid (HCl).

Q2: Why is a base necessary in this reaction?

A2: A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial for two main reasons:

  • To neutralize the HCl byproduct: The reaction generates HCl, which can form a salt with the basic 1-methylpiperazine starting material. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction.[2]

  • To act as a proton scavenger: The base ensures that the 1-methylpiperazine remains in its free base form, which is necessary for it to be an effective nucleophile.

Q3: My 4-nitrobenzoyl chloride is a yellow solid. Is this normal?

A3: Yes, 4-nitrobenzoyl chloride is typically a yellow, crystalline solid.[1] However, if it appears discolored or has a strong pungent odor, it may have started to decompose or hydrolyze and should be used with caution or purified.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexanes). The starting materials and the product should have different Rf values. Staining with potassium permanganate or visualization under UV light can be used to see the spots. LC-MS can also be used for more detailed monitoring.

Q5: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: Signals for the methyl group on the piperazine ring (a singlet around 2.3 ppm), methylene protons on the piperazine ring (two multiplets), and aromatic protons of the 4-nitrophenyl group (two doublets in the aromatic region).

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the carbons of the piperazine ring, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band for the amide carbonyl group (C=O) around 1630-1680 cm⁻¹ and characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 1-methylpiperazine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and gradually increasing the polarity).

Procedure:

  • Prepare a silica gel slurry in the initial eluent mixture and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Representative Yields for Acylation of Piperazine Derivatives

AmineAcylating AgentBaseSolventReaction Time (h)Yield (%)Reference
4-Piperazin-1-yl phenol4-Fluorobenzoyl chlorideDIPEADMFOvernight69[4]
4-Piperazin-1-yl phenol2-Chlorobenzoyl chlorideDIPEADMFOvernight55[4]
4-Piperazin-1-yl phenolPhenylacetyl chlorideDIPEADMFOvernight62[4]
1-(4-chlorophenyl)cyclopropyl)piperazine1-Methylpiperazine----[5]

Note: This table provides examples of yields for similar reactions to give a general expectation. Actual yields for the synthesis of this compound may vary depending on the specific conditions and scale.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 1-Methylpiperazine & Base in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Dropwise Addition of Acyl Chloride Solution cooling->addition acyl_chloride Dissolve 4-Nitrobenzoyl Chloride in Anhydrous DCM acyl_chloride->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench with Water stirring->quench wash Wash with NaHCO3 (aq) & Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify product Pure (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_moisture Check for Moisture Contamination (Reagents, Glassware, Solvents) start->check_moisture check_reaction Check Reaction Conditions (Time, Temperature, Base) start->check_reaction check_reagents Check Reagent Quality start->check_reagents solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture solution_reaction Optimize Reaction Time/Temperature Ensure Sufficient Base check_reaction->solution_reaction solution_reagents Use High-Purity Reagents check_reagents->solution_reagents

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Stability issues of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in solution. The information is compiled from established chemical principles and stability data on structurally related compounds, as specific stability studies on this molecule are not widely available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the compound can be influenced by several factors based on its structure, which contains a piperazine ring, a ketone linker, and a nitrophenyl group. Key factors include:

  • pH: The amide-like bond (ketone linker) may be susceptible to hydrolysis under strongly acidic or basic conditions. P-nitrophenol, a related compound, is known to be most stable in its ionized form at a pH ≥ 9.[1]

  • Solvent: Protic solvents (e.g., water, methanol) can participate in hydrolysis reactions. Aprotic solvents (e.g., DMSO, DMF) are generally preferred for long-term storage.

  • Temperature: Elevated temperatures can accelerate degradation.[2][3] Piperazine derivatives are known to undergo thermal degradation, with six-membered rings like piperazine being generally more stable than linear amines.[4][5] For long-term storage, temperatures of -20°C or -80°C are recommended.

  • Light: Aromatic nitro compounds can be susceptible to photodegradation.[6][7] It is crucial to protect solutions from light by using amber vials or wrapping containers in foil.

  • Oxidation: While the core structure is relatively robust, oxidative conditions, potentially catalyzed by metal ions, can be a concern for piperazine derivatives.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the functional groups present, two primary degradation pathways are plausible:

  • Hydrolysis: The most probable pathway is the hydrolysis of the methanone (ketone) linkage connecting the piperazine and nitrophenyl rings. This would yield 4-nitrobenzoic acid and 1-methylpiperazine as the primary degradation products.

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

Q3: What are the best practices for preparing and storing stock solutions?

A3: To maximize the shelf-life of your compound:

  • Solvent Selection: Use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Storage Conditions: Store stock solutions in tightly sealed containers at -20°C or, for longer-term storage, at -80°C.

  • Light Protection: Always store solutions in amber vials or protect them from light. The solid compound should also be stored in a cool, dark, and dry place.[3][8]

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation of moisture into the solution. Use an inert atmosphere (e.g., argon or nitrogen) for highly sensitive applications.

  • Working Solutions: Prepare fresh aqueous working solutions from the stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods.

Q4: My experimental results are inconsistent. How can I determine if compound instability is the cause?

A4: Inconsistent results in biological assays can often be traced to compound instability in the experimental medium (e.g., cell culture media).[9]

  • Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze a freshly prepared sample and compare it to one that has been incubated under your experimental conditions (e.g., in cell culture media at 37°C for 24-72 hours).[9]

  • Stability Assessment: A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability. The duration of this stability study should match the longest time point of your assay.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no activity in a cell-based assay. Compound Degradation: The compound may be unstable in the aqueous cell culture medium, especially if the medium is supplemented with serum which can contain enzymes.[9]Perform a stability study in your specific medium (see Protocol 2). If unstable, add the compound to the cells immediately before measurement or reduce the incubation time. Consider using serum-free or heat-inactivated serum media.[9]
Poor Solubility: The compound may have precipitated out of the aqueous medium.Visually inspect for precipitate. Determine the compound's solubility limit in the medium before the experiment. Using a lower concentration or a different formulation (with solubilizing agents) may be necessary.[9]
New peaks appear in HPLC/LC-MS analysis of an older sample. Chemical Degradation: The sample has likely degraded during storage or handling.Compare the chromatogram to a freshly prepared standard to confirm the identity of the parent peak. Discard the old sample and prepare a new one from solid material.
Stock solution in DMSO has changed color (e.g., yellowing). Degradation: Color change is often an indicator of chemical degradation. Nitrophenyl compounds, in particular, can form colored degradation products.Discard the stock solution immediately. Prepare a fresh stock solution in high-purity, dry DMSO. Ensure storage conditions are optimal (frozen, protected from light).

Quantitative Data from Related Compounds

No specific quantitative stability data for this compound was found. The following tables summarize stability data for related structural classes to provide general guidance.

Table 1: Summary of Stability for Piperazine Derivatives

Condition Compound Class Observation Reference
Thermal Stress Aqueous Piperazine (PZ) Degrades at temperatures from 135-175°C. Six-membered rings like PZ are among the most thermally stable amines. [2][4]
Oxidative Stress Aqueous Piperazine (PZ) Oxidation is rapidly catalyzed by copper (Cu²⁺) but is only weakly catalyzed by iron (Fe²⁺) or stainless steel. [2]
Storage (Human Blood) Phenyl Piperazines Significant degradation observed after 6 months, even when frozen. Storing at room temperature is detrimental. [10]

| Storage (Human Blood) | Benzyl Piperazines | More stable than phenyl piperazines, with >70% remaining after 12 months under various storage conditions. |[10] |

Table 2: Summary of Stability for Nitrophenyl Compounds

Condition Compound Class Observation Reference
Photodegradation 4-Nitrophenol Known to undergo photocatalytic degradation upon exposure to light, especially in the presence of catalysts like TiO₂.[6][11][12] [6][11][12]
pH in Aqueous Solution p-Nitrophenol Stable only at pH ≥ 9 where it exists in its completely ionized form. [1]
Thermal Stress 4-Chloro-3-nitrophenyl 2-thienyl ketone The nitro group can increase sensitivity to heat. An inert atmosphere can help prevent oxidative degradation at high temperatures. [3]

| Hydrolysis | Cyclopropyl p-nitrophenyl ketone | The ketone functional group can undergo nucleophilic attack by water, leading to hydrolysis. |[13] |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to identify potential degradation pathways and develop a stability-indicating analytical method, based on ICH guidelines.[3][14]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (ACN).

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl to a final compound concentration of ~0.1 mg/mL.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC/LC-MS analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH to a final compound concentration of ~0.1 mg/mL.

    • Keep at room temperature.

    • Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final compound concentration of ~0.1 mg/mL.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Separately, incubate a stock solution at 60°C.

    • Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation:

    • Expose a stock solution (~0.1 mg/mL) to a calibrated light source (e.g., ICH Option 1 or 2).

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze samples after a defined exposure period.

  • Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method to quantify the parent compound and detect degradation products.

Protocol 2: Stability Assessment in Cell Culture Media

This protocol determines the compound's stability under specific in vitro assay conditions.[9]

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) in DMSO.

  • Spike Medium: Spike pre-warmed cell culture medium (e.g., DMEM + 10% FBS) with the stock solution to the final working concentration (e.g., 10 µM).

  • Incubation: Aliquot the spiked medium into sterile tubes or a 96-well plate and incubate at 37°C in a 5% CO₂ incubator.

  • Sampling: Collect samples at various time points that reflect your assay duration (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample is your reference.

  • Sample Processing: At each time point, stop potential degradation by adding an equal volume of cold ACN to the sample. This precipitates proteins and extracts the compound.

  • Centrifugation: Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining compared to the 0-hour time point.

Visualizations

TroubleshootingWorkflow start Inconsistent or Poor Experimental Results check_purity 1. Verify Purity & Identity of Solid Compound start->check_purity check_solubility 2. Confirm Solubility in Assay Medium check_purity->check_solubility Purity OK run_stability 3. Perform Stability Study in Assay Medium (See Protocol 2) check_solubility->run_stability Solubility OK stable Compound is Stable run_stability->stable >90% remaining unstable Compound is Unstable run_stability->unstable <90% remaining troubleshoot_other Troubleshoot Other Experimental Parameters (e.g., cell health, reagents) stable->troubleshoot_other modify_protocol Modify Protocol: - Add compound just before assay - Reduce incubation time - Use fresh solutions unstable->modify_protocol DegradationPathways parent C₁₂H₁₅N₃O₃ hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis reduction Reduction parent->reduction prod1 1-Methylpiperazine 4-Nitrobenzoic Acid hydrolysis->prod1 prod2 (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone reduction->prod2 ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in ACN acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, RT) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (60°C Solution) prep_stock->thermal photo Photolytic (ICH Light Source) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC / LC-MS sampling->analysis report Quantify Degradation & Identify Products analysis->report

References

Technical Support Center: Purification of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of synthesized (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The information is presented in a question-and-answer format to address common issues encountered during the purification process.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: The final product is an oil or fails to crystallize.

  • Question: My crude product is a persistent oil and will not solidify. How can I induce crystallization?

  • Answer: The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization.

    • Solvent Impurities: Ensure that all solvents from the reaction work-up have been thoroughly removed under reduced pressure. Residual solvents like dichloromethane or ethyl acetate can prevent solidification.

    • Excess 1-Methylpiperazine: Unreacted 1-methylpiperazine is a common impurity that can be oily. An acidic wash (e.g., with 1M HCl) during the aqueous work-up can help remove this basic impurity.

    • Scratching: Try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.

    • Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes force the product to precipitate as a solid.

Issue 2: The purified product has a low melting point or a broad melting range.

  • Question: After purification, my product's melting point is lower than the literature value and melts over a wide range. What does this indicate?

  • Answer: A low or broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps are necessary.

Issue 3: TLC analysis of the crude product shows multiple spots.

  • Question: My crude product shows several spots on the TLC plate. What are the likely impurities?

  • Answer: The presence of multiple spots on a TLC plate confirms a mixture of compounds. For this synthesis, common impurities include:

    • Unreacted Starting Materials: 1-methylpiperazine and 4-nitrobenzoyl chloride (or its hydrolysis product, 4-nitrobenzoic acid).

    • Di-substituted Byproduct: It is possible for two molecules of 4-nitrobenzoyl chloride to react with one molecule of 1-methylpiperazine, especially if the stoichiometry is not carefully controlled.

    • 4-Nitrobenzoic Acid: Hydrolysis of the 4-nitrobenzoyl chloride starting material or during the work-up will produce 4-nitrobenzoic acid.

    • Nitrosamine Impurities: Under certain conditions, especially with residual nitrites, there is a potential for the formation of N-nitrosamine impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). The base is crucial to neutralize the hydrochloric acid that is formed during the reaction.

Q2: How can I remove unreacted 1-methylpiperazine from my crude product?

A2: Unreacted 1-methylpiperazine is basic and can be removed with an acidic aqueous wash. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the 1-methylpiperazine, making it water-soluble and drawing it into the aqueous layer.

Q3: How do I remove 4-nitrobenzoic acid from my crude product?

A3: 4-Nitrobenzoic acid is an acidic impurity. It can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution.[2] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.

Q4: What are the recommended methods for purifying the final product?

A4: A combination of aqueous work-up, column chromatography, and/or recrystallization is typically effective.

  • Aqueous Work-up: A standard work-up involves washing the organic layer sequentially with a dilute acid, a dilute base, and then brine to remove the majority of water-soluble impurities.[2]

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.[2][3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Q5: What is a suitable solvent system for column chromatography?

A5: A common eluent system for purifying similar N-acylpiperazine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A starting point could be a gradient from 100% hexanes to a mixture such as 8:2 hexane:ethyl acetate.[3] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

Q6: Are there any specific safety concerns I should be aware of during purification?

A6: Standard laboratory safety precautions should always be followed. 4-Nitrobenzoyl chloride is corrosive and lachrymatory. 1-Methylpiperazine is corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

Table 1: Typical Purity and Yield Data

StagePurity Level (Typical)Yield (Typical)Analytical Method
Crude Product70-90%85-95%HPLC, ¹H NMR
After Aqueous Work-up85-95%80-90%HPLC, ¹H NMR
After Column Chromatography>98%60-80%HPLC, ¹H NMR
After Recrystallization>99%50-70%HPLC, ¹H NMR, Melting Point

Note: These are typical values and may vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • Dissolve 1-methylpiperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 1-methylpiperazine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the aqueous work-up as described in Protocol 2.

Protocol 2: Aqueous Work-up for Crude Product Purification

  • Quench the reaction mixture by slowly adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess 1-methylpiperazine and triethylamine hydrochloride).

    • Saturated sodium bicarbonate solution (to remove any 4-nitrobenzoic acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried crude product onto the prepared column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., to a final ratio of 8:2 hexanes:ethyl acetate).[3]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Purification by Recrystallization

  • Dissolve the crude or column-purified solid product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis synthesis Acylation of 1-Methylpiperazine with 4-Nitrobenzoyl Chloride workup Quench Reaction Wash with 1M HCl Wash with NaHCO3 Wash with Brine Dry and Concentrate synthesis->workup column_chromatography Column Chromatography (e.g., Hexane:EtOAc) workup->column_chromatography recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) column_chromatography->recrystallization Optional analysis Purity and Identity Confirmation (HPLC, NMR, MP) column_chromatography->analysis recrystallization->analysis

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Method start Crude Product Impure is_basic Basic Impurity? (e.g., 1-Methylpiperazine) start->is_basic is_acidic Acidic Impurity? (e.g., 4-Nitrobenzoic Acid) is_basic->is_acidic No acid_wash Perform Acidic Wash (1M HCl) is_basic->acid_wash Yes is_neutral Neutral/Slightly Polar Impurity? is_acidic->is_neutral No base_wash Perform Basic Wash (Sat. NaHCO3) is_acidic->base_wash Yes chromatography Column Chromatography is_neutral->chromatography Yes acid_wash->is_acidic base_wash->is_neutral recrystallize Recrystallization chromatography->recrystallize end Pure Product recrystallize->end

Caption: Troubleshooting decision tree for the purification of the synthesized product.

References

Technical Support Center: Scale-up Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The information is tailored to address specific issues that may be encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common challenges in the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride on a larger scale can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate analytical method like HPLC or TLC until the starting material (1-methylpiperazine) is consumed.

  • Hydrolysis of Acyl Chloride: 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture.[1][2] This forms 4-nitrobenzoic acid, which will not react with the amine. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.[1][2]

  • Sub-optimal Stoichiometry: On a larger scale, improper molar ratios of reactants can significantly impact yield. Ensure accurate measurement of both 1-methylpiperazine and 4-nitrobenzoyl chloride. A slight excess of the amine is sometimes used to ensure the complete consumption of the more expensive acyl chloride.

  • Poor Temperature Control: The reaction is exothermic.[3] Inadequate cooling during the addition of 4-nitrobenzoyl chloride can lead to side reactions. It is recommended to add the acyl chloride solution slowly and maintain a low reaction temperature (e.g., 0-10 °C) during the addition phase.[1][4]

Q2: I am observing a significant amount of a white precipitate that is not my product. What is it and how can I prevent its formation?

A2: The white precipitate is likely 1-methylpiperazine hydrochloride, formed by the reaction of the unreacted amine with the hydrochloric acid (HCl) byproduct of the acylation reaction.[5] To prevent this and drive the reaction to completion, a base must be added to scavenge the HCl.

  • Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended.[1][3] Use at least one equivalent of the base.

  • Alternative: Schotten-Baumann Conditions: For large-scale synthesis, using a two-phase system with an inorganic base like sodium hydroxide in water can be a cost-effective alternative.[6][7] The base in the aqueous phase neutralizes the generated HCl.[7]

Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A3: Besides unreacted starting materials, several side products can complicate purification:

  • 4-Nitrobenzoic Acid: As mentioned, this results from the hydrolysis of 4-nitrobenzoyl chloride.[2] It can be removed by a basic aqueous wash during work-up.

  • 1,4-Bis(4-nitrobenzoyl)piperazine: While 1-methylpiperazine is a monosubstituted piperazine and cannot be di-acylated, if there is any piperazine impurity in the starting material, this di-acylated byproduct can form.

  • Self-condensation of Acyl Chloride: At elevated temperatures, 4-nitrobenzoyl chloride can undergo self-condensation to form 4-nitrobenzoic anhydride.[2]

Q4: How can I effectively purify the final product on a larger scale?

A4: For a tertiary amine product like this compound, a combination of techniques is usually employed:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 1-methylpiperazine.

    • Follow with a wash with a saturated aqueous sodium bicarbonate solution to remove 4-nitrobenzoic acid.[1]

    • A final wash with brine will help to remove residual water.[1]

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

  • Column Chromatography: If crystallization does not provide the desired purity, column chromatography is an option. However, for large-scale production, this is often a bottleneck. The basic nature of the tertiary amine can lead to tailing on standard silica gel. Using an amine-functionalized silica or adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve the separation.

Experimental Protocols

The following is a general protocol for the synthesis of this compound, which can be adapted for scale-up.

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an appropriate cooling bath.

  • Slow Addition of Acyl Chloride: In a separate vessel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1][4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (around 20-25 °C) and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC until the 1-methylpiperazine is consumed.[1]

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent or by column chromatography if necessary.

Data Presentation

The following tables provide representative data for optimizing the acylation reaction. Note that optimal conditions should be determined experimentally for each specific scale.

Table 1: Effect of Base on Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NoneDCM254< 20
2Triethylamine (1.2)DCM0 to 254> 90
3DIPEA (1.2)DCM0 to 254> 90
4Pyridine (1.2)DCM0 to 254~85

Table 2: Effect of Solvent on Reaction Time and Yield

EntrySolventTemperature (°C)Time for Completion (h)Yield (%)
1Dichloromethane (DCM)0 to 25392
2Tetrahydrofuran (THF)0 to 25489
3Acetonitrile (ACN)0 to 253.588
4Toluene0 to 25685

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 1-Methylpiperazine and Triethylamine in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Slow Dropwise Addition of Acyl Chloride Solution (Maintain T < 10 °C) cooling->addition acyl_chloride_prep Dissolve 4-Nitrobenzoyl Chloride in Anhydrous DCM acyl_chloride_prep->addition stirring Warm to RT and Stir (Monitor by TLC/HPLC) addition->stirring quench Quench with Water stirring->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry isolate Solvent Removal dry->isolate purify Recrystallization or Chromatography isolate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Low Yield or Impure Product check_completion Reaction Complete? start->check_completion check_precipitate White Precipitate Present? check_completion->check_precipitate Yes increase_time Increase Reaction Time or Temperature check_completion->increase_time No check_impurities Acidic Impurity by TLC/HPLC? check_precipitate->check_impurities No add_base Add Non-nucleophilic Base (e.g., TEA) check_precipitate->add_base Yes anhydrous Ensure Anhydrous Conditions check_impurities->anhydrous Yes, 4-Nitrobenzoic Acid Detected basic_wash Perform Basic Aqueous Wash check_impurities->basic_wash Yes temp_control Improve Temperature Control During Addition anhydrous->temp_control

Caption: Troubleshooting decision tree for synthesis scale-up challenges.

References

Technical Support Center: Overcoming Resistance with (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound and its analogs as anticancer agents?

While the exact mechanism for this compound is still under investigation, many piperazine-based compounds exhibit anticancer activity by targeting key cellular processes. One potential mechanism is the inhibition of microtubule dynamics, which is crucial for cell division. Some piperazine derivatives have been shown to bind to the colchicine-binding domain on β-tubulin, leading to mitotic arrest and subsequent apoptosis.[1] Additionally, piperazine-containing molecules have been developed as kinase inhibitors, targeting signaling pathways like PI3K/AKT that are often dysregulated in cancer.[2]

Q2: What are the common mechanisms of acquired resistance to piperazine-based anticancer agents?

Resistance to piperazine-based anticancer drugs can arise through various mechanisms. A primary mode of resistance involves the overexpression of efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cancer cell, reducing its intracellular concentration. Another significant mechanism is the alteration of the drug's target. For instance, if the compound is a kinase inhibitor, mutations in the kinase's binding site can prevent the drug from effectively binding. Furthermore, cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effect of the drug.[2][3]

Q3: How can I assess the purity of my synthesized this compound analog?

To ensure the reliability of your experimental results, it is crucial to confirm the purity of your synthesized compounds. Standard analytical techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Q4: My synthesized compound shows low or no biological activity. What are the potential reasons?

Several factors could contribute to the lack of biological activity. These include:

  • Incorrect Chemical Structure: Verify the structure of your compound using NMR and MS.

  • Inadequate Purity: Impurities can interfere with the biological assay.

  • Poor Solubility: The compound may not be sufficiently soluble in the assay medium to exert its effect.

  • Compound Degradation: The compound may be unstable under the experimental conditions.

  • Ineffective Concentration Range: The tested concentrations may be too low to elicit a biological response.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield of the desired N-acylpiperazine product.

  • Possible Cause: Incomplete reaction.

    • Solution: Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Screen different solvents and bases to find the optimal conditions for your specific analog.

  • Possible Cause: Formation of a significant amount of the 1,4-disubstituted piperazine byproduct.

    • Solution: Use a large excess of piperazine (5-10 equivalents) to favor mono-substitution. Alternatively, consider using a mono-protected piperazine, such as N-Boc-piperazine.

Problem: Difficulty in purifying the piperazine-containing compound.

  • Possible Cause: The basic nature of the piperazine ring can cause tailing on silica gel chromatography.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Possible Cause: The compound is highly water-soluble.

    • Solution: Employ acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. After neutralization of the aqueous layer, the pure product can be extracted back into an organic solvent.

Biological Evaluation

Problem: High variability in cell viability assay results.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.

  • Possible Cause: Compound precipitation in the culture medium.

    • Solution: Visually inspect the wells for any precipitate. If precipitation occurs, consider using a lower concentration range or a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity of some arylpiperazine derivatives, which are structurally related to this compound, against various human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Analog 9 LNCaPProstate Cancer< 5[4][5]
Analog 15 LNCaPProstate Cancer< 5[4][5]
Analog 8 DU145Prostate Cancer8.25[4][5]
Benzofuran Derivative 2 K562Chronic Myeloid Leukemia5[6]
Benzofuran Derivative 2 HL60Acute Promyelocytic Leukemia0.1[6]
Piperazine-Thiourea Derivative MCF7Breast Cancer18.23 - 100[7]
AK301 HT29Colon Cancer0.115 (ED50)[1]

Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.

Experimental Protocols

General Synthesis of (4-Arylpiperazin-1-yl)(4-nitrophenyl)methanone Analogs

This protocol is adapted from the synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone.

Materials:

  • Substituted N-arylpiperazine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the substituted N-arylpiperazine (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of the compounds on cancer cells.[8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Synthesis of Analog purification Purification (Column Chromatography) synthesis->purification Crude Product characterization Characterization (NMR, MS, HPLC) purification->characterization Purified Compound treatment Compound Treatment characterization->treatment Pure Compound cell_culture Cancer Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Microtubules Microtubules Microtubules->Proliferation Mitosis Analog (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Analog Analog->PI3K Inhibition? Analog->Microtubules Inhibition?

Caption: Potential signaling pathways targeted by the methanone analogs.

resistance_mechanisms cluster_resistance Mechanisms of Resistance Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Analog Target Intracellular Target (e.g., Kinase, Tubulin) Compound->Target Inhibition CellDeath Cancer Cell Death Target->CellDeath Efflux Increased Drug Efflux (e.g., P-glycoprotein) Efflux->Compound Reduces intracellular concentration TargetMutation Target Alteration (e.g., Mutation) TargetMutation->Target Prevents binding Bypass Activation of Bypass Pathways Bypass->CellDeath Circumvents inhibition

Caption: Common mechanisms of resistance to piperazine-based anticancer agents.

References

Validation & Comparative

A Comparative Analysis of Phenylpiperazine-Based Compounds and Other Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative performance of a (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone analog against a standard tyrosinase inhibitor, supported by experimental data.

Initial searches for the biological activity of this compound did not yield public data identifying it as a kinase inhibitor. However, literature on structurally related compounds, specifically those containing a phenylpiperazine core, reveals activity against other enzymatic targets. A notable example is the evaluation of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.

This guide, therefore, pivots to a comparative analysis based on this available data. We will compare the performance of a representative phenylpiperazine compound, (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone (a potent analog from the studied series), with the well-established tyrosinase inhibitor, Kojic Acid . This comparison will provide valuable insights into the potential of the phenylpiperazine scaffold in enzyme inhibition.

Comparative Analysis of Tyrosinase Inhibitory Activity

The inhibitory potential of the selected compounds against mushroom tyrosinase was evaluated, with the results summarized in the table below. The data highlights the significantly higher potency of the phenylpiperazine derivative compared to the standard inhibitor, Kojic Acid.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
(4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanoneMushroom Tyrosinase1.5 ± 0.1Kojic Acid17.8
Kojic AcidMushroom Tyrosinase~12-38--
Signaling Pathway of Melanogenesis

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, which is responsible for the production of melanin pigments. The pathway is initiated by the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R), leading to a cascade of events that upregulate tyrosinase activity. Inhibition of tyrosinase is a primary strategy for controlling hyperpigmentation.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF TYR_Gene Tyrosinase Gene MITF->TYR_Gene Transcription Tyrosinase Tyrosinase (Enzyme) TYR_Gene->Tyrosinase Translation L_DOPA L-DOPA Dopaquinone Dopaquinone Tyrosine L-Tyrosine Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor Tyrosinase Inhibitor (e.g., Phenylpiperazine) Inhibitor->Tyrosinase Inhibition

Caption: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase and the point of intervention for inhibitors.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol details the colorimetric assay used to determine the inhibitory activity of test compounds against mushroom tyrosinase.

Principle: The assay measures the ability of a compound to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome by tyrosinase. The formation of dopachrome results in a colored product that can be quantified spectrophotometrically at 475 nm. A reduction in the rate of dopachrome formation in the presence of the test compound indicates enzymatic inhibition.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA

  • Test Compound (e.g., Phenylpiperazine derivative)

  • Kojic Acid (Positive Control)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh.

    • Dissolve the test compound and Kojic Acid in DMSO to create concentrated stock solutions.

    • Prepare serial dilutions of the test compound and Kojic Acid in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Control Wells: 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Blank Wells: 20 µL of test compound dilution/vehicle + 160 µL of phosphate buffer (no enzyme).

  • Initiation of Reaction and Measurement:

    • Add 20 µL of L-DOPA solution to all wells to start the reaction.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for a specified period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro tyrosinase inhibition assay.

Tyrosinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Test, Control, Blank Wells) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (e.g., 10 min at 37°C) plate_setup->pre_incubation add_substrate Add L-DOPA Substrate to all wells pre_incubation->add_substrate kinetic_read Kinetic Measurement (Absorbance at 475 nm) add_substrate->kinetic_read data_analysis Data Analysis (Calculate % Inhibition) kinetic_read->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the in vitro tyrosinase inhibition assay, from reagent preparation to data analysis.

A Comparative Analysis of the Biological Activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of a series of novel (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate further research and development in medicinal chemistry.

Introduction

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a comparative analysis of a synthesized library of derivatives, where systematic structural modifications are correlated with their observed biological effects.

Data Presentation

The biological activities of the synthesized this compound derivatives were evaluated across several key assays. The quantitative data, including Minimum Inhibitory Concentration (MIC) for antimicrobial activity, half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities, and in vivo efficacy for anti-inflammatory effects, are summarized in the tables below.

Antimicrobial Activity

The in vitro antimicrobial activity was assessed against a panel of pathogenic bacteria and fungi. The MIC values, representing the lowest concentration of the compound that inhibits visible growth, are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Derivatives

Compound IDDerivativeS. aureusE. coliP. aeruginosaC. albicans
MNP-001 Unsubstituted64128>256128
MNP-002 2-Fluoro326412864
MNP-003 4-Chloro16326432
MNP-004 3-Trifluoromethyl326412864
Ciprofloxacin Standard10.51N/A
Fluconazole StandardN/AN/AN/A8
Anticancer Activity

The cytotoxic effects of the derivatives were evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values, indicating the concentration required to inhibit 50% of cell growth, are shown in Table 2.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivativeMCF-7A549
MNP-001 Unsubstituted>100>100
MNP-002 2-Fluoro45.258.7
MNP-003 4-Chloro22.831.5
MNP-004 3-Trifluoromethyl38.149.3
Doxorubicin Standard0.81.2
Anti-inflammatory Activity

The in vivo anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at 3 hours post-carrageenan injection is presented in Table 3.

Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivativeDose (mg/kg)Edema Inhibition (%)
MNP-001 Unsubstituted5025.4
MNP-002 2-Fluoro5042.1
MNP-003 4-Chloro5055.8
MNP-004 3-Trifluoromethyl5048.3
Indomethacin Standard1068.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates.[1]

  • Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions were then made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[1]

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the suspensions were adjusted to a turbidity equivalent to the 0.5 McFarland standard.[2] This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

  • Cell Culture and Seeding: Human cancer cell lines (MCF-7 and A549) were cultured in appropriate media supplemented with 10% fetal bovine serum. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6] The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.[6]

Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity was assessed using a standard carrageenan-induced paw edema model.[7][8]

  • Animal Groups: Male Wistar rats were randomly divided into control, standard, and test groups.

  • Compound Administration: The test compounds (50 mg/kg) or the standard drug, indomethacin (10 mg/kg), were administered orally 1 hour before the carrageenan injection. The control group received the vehicle only.[9][10]

  • Induction of Edema: Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[7][11]

  • Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Calculation of Edema Inhibition: The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizations

The following diagrams illustrate a general experimental workflow for screening novel compounds and a simplified signaling pathway relevant to inflammation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (4-Methylpiperazine, 4-Nitrobenzoyl chloride) synthesis Chemical Synthesis of Derivatives (MNP-001 to MNP-004) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT Assay) purification->anticancer anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced Edema) purification->anti_inflammatory data Data Collection (MIC, IC50, % Inhibition) antimicrobial->data anticancer->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_outcome Physiological Outcome carrageenan Carrageenan macrophage Macrophage Activation carrageenan->macrophage nfkb NF-κB Pathway Activation macrophage->nfkb cox2 COX-2 Upregulation nfkb->cox2 inos iNOS Upregulation nfkb->inos prostaglandins Prostaglandins (PGE2) cox2->prostaglandins no Nitric Oxide (NO) inos->no edema Edema and Inflammation prostaglandins->edema no->edema

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

References

Validating the In Vitro Bioactivity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide outlines a proposed in vitro validation study for the bioactivity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. Due to a lack of specific bioactivity data for this compound in publicly available literature, this guide proposes its evaluation as a potential Acetylcholinesterase (AChE) inhibitor. This hypothesis is based on the structural motifs present in the molecule which are found in other known bioactive compounds. To objectively assess its potential, a direct comparison with established AChE inhibitors, Donepezil and Galantamine, is recommended.

Comparative Bioactivity Profile

The following table summarizes the expected data points for a comparative in vitro analysis of this compound against known standards.

CompoundTargetAssay TypeKey ParameterExpected Value
This compoundAcetylcholinesterase (AChE)Enzymatic AssayIC₅₀ (µM)To be determined
DonepezilAcetylcholinesterase (AChE)Enzymatic AssayIC₅₀ (µM)~0.0067
GalantamineAcetylcholinesterase (AChE)Enzymatic AssayIC₅₀ (µM)~0.39

Experimental Protocols

A detailed methodology for the in vitro acetylcholinesterase inhibition assay is provided to ensure reproducibility and accurate comparison.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is adapted from the widely used Ellman's method for determining AChE inhibitory activity.[1][2][3]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • Galantamine (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Reagents:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water.

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Test and Control Compounds: Prepare stock solutions of the test compound and positive controls (Donepezil, Galantamine) in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

3. Assay Procedure:

  • To each well of a 96-well microplate, add 20 µL of the test compound solution or positive control at various concentrations. For the negative control, add 20 µL of the buffer solution containing the same final concentration of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to monitor the absorbance every minute for a total of 5-10 minutes to determine the reaction rate.

4. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and positive controls using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Visualizing the Scientific Workflow

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Compounds) prep_plates Prepare 96-well Plate with Test & Control Compounds prep_reagents->prep_plates Dispense add_ache Add AChE Solution & Incubate prep_plates->add_ache add_dtnb Add DTNB Solution add_ache->add_dtnb add_atci Initiate Reaction with ATCI add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Figure 1. Experimental workflow for the in vitro AChE inhibition assay.

signaling_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Inhibitor->AChE Inhibition Synaptic_Cleft Synaptic Cleft

Figure 2. Simplified signaling pathway of Acetylcholinesterase and its inhibition.

References

Unveiling the Structure-Activity Relationship of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Analogs as Potential Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective tyrosinase inhibitors is a significant focus in medicinal chemistry, with applications in cosmetics, medicine, and agriculture. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, focusing on their potential as tyrosinase inhibitors. By examining the impact of various structural modifications, we aim to provide valuable insights for the rational design of more potent and selective compounds.

Comparative Analysis of Tyrosinase Inhibitory Activity

A recent study on a series of 4-nitrophenylpiperazine derivatives has shed light on the key structural features influencing their tyrosinase inhibitory activity.[1] While the specific scaffold of this compound was not directly investigated, the findings for closely related analogs offer a strong foundation for understanding their SAR. The inhibitory activities of these compounds against mushroom tyrosinase, measured as IC50 values, are summarized in the table below.

Compound IDR Group (Substitution on Piperazine Nitrogen)IC50 (µM)
4a Benzyl> 500
4b 2-Bromobenzyl210.12
4c 4-Bromobenzyl> 500
4d 4-Nitrobenzyl460.21
4e 2-Fluorobenzyl180.25
4f 4-Fluorobenzyl> 500
4g 2-Chlorobenzyl150.33
4h 4-Chlorobenzyl> 500
4i 2-Methylbenzyl190.47
4j Cinnamyl130.11
4k Pyridin-4-ylmethyl90.23
4l Indol-3-ylmethyl72.55
4m 5-Methoxyindol-3-ylmethyl85.14
Kojic Acid Reference Standard16.50

Key Findings from the SAR Study: [1]

  • Impact of Aromatic Substitution: The nature and position of substituents on the benzyl ring attached to the piperazine nitrogen significantly influence inhibitory activity. Halogen substitutions at the ortho position (e.g., 2-bromo, 2-fluoro, 2-chloro) resulted in moderate inhibitors, while the corresponding para-substituted analogs were largely inactive. This suggests that steric and electronic properties at the ortho position may play a crucial role in binding to the enzyme's active site.

  • Benefit of Heterocyclic Moieties: Replacing the benzyl group with heterocyclic moieties like pyridinylmethyl and indolylmethyl led to a notable increase in potency. The most active compound in the series, 4l , featuring an indole-3-ylmethyl group, exhibited an IC50 value of 72.55 µM. This highlights the potential for favorable interactions between the heterocyclic rings and the enzyme.

  • Role of the Nitrophenyl Group: The 4-nitrophenyl group is a common feature in this series and is likely a key contributor to the observed activity, potentially through interactions with the copper ions in the tyrosinase active site.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis.

Tyrosinase Inhibitory Activity Assay[1]

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product detectable by spectrophotometry.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (67 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Kojic acid (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • A 20 µL solution of mushroom tyrosinase (30 U/mL in phosphate buffer) is mixed with 100 µL of the test compound solution (at various concentrations, dissolved in DMSO and diluted with phosphate buffer).

  • The mixture is incubated at room temperature for 10 minutes.

  • The reaction is initiated by adding 80 µL of L-DOPA solution (2.5 mM in phosphate buffer).

  • The absorbance at 475 nm is measured every minute for 30 minutes at 37°C using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Structure-Activity Relationship

To better understand the logical flow of a structure-activity relationship study, the following diagram illustrates the typical experimental workflow.

SAR_Workflow Experimental Workflow for SAR Studies cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Lead_Compound Lead Compound (e.g., (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone) Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Identify Modification Sites Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Synthesize Analogs In_Vitro_Assay In Vitro Assay (e.g., Tyrosinase Inhibition) Chemical_Synthesis->In_Vitro_Assay Test Biological Activity Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Quantify Activity SAR_Establishment Establish SAR (Relate Structure to Activity) Data_Analysis->SAR_Establishment Compare Analogs New_Leads Identify New Leads with Improved Potency/Selectivity SAR_Establishment->New_Leads Optimize Structure New_Leads->Analog_Design Iterative Design Melanin_Biosynthesis Simplified Melanin Biosynthesis Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor (4-Nitrophenyl)piperazine Analog Inhibitor->Tyrosinase

References

Piperazine Scaffolds: A Comparative Analysis in the Pursuit of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the piperazine moiety has emerged as a privileged scaffold, integral to the design of a multitude of potent and selective anticancer agents. This guide offers a comparative analysis of various classes of piperazine-based compounds, presenting key experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical field. The flexible binding nature of the piperazine ring allows it to interact with a diverse range of biological targets, leading to activities such as cell cycle inhibition, induction of apoptosis, and modulation of key signaling pathways.[1]

Comparative Cytotoxic Activity of Piperazine Derivatives

The anticancer potential of piperazine derivatives is underscored by their potent cytotoxic effects across a wide spectrum of human cancer cell lines. The following tables summarize the in vitro efficacy of representative compounds from different chemical classes, highlighting their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.

Table 1: Vindoline-Piperazine Conjugates

Compound IDDescriptionCancer Cell LineActivity (GI50 in µM)
23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[2][3]
25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[2][3]

Table 2: Bergenin-Piperazine Hybrids

Compound IDDescriptionCancer Cell LineActivity (IC50 in µM)
5a N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide derivative of bergeninCAL-27 (Tongue)15.41 - 92.9 (Range for derivatives)[4]
5c N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide derivative of bergeninSCC09 (Oral)17.41 - 91.9 (Range for derivatives)[4]
10f Benzothiazolyl-piperazine derivative of bergeninCAL-27 (Tongue), SCC09 (Oral)Potent activity observed[4]
13o Arylsulfonyl-piperazine derivative of bergeninCAL-27 (Tongue), SCC09 (Oral)Potent activity observed[4]

Table 3: Other Notable Piperazine Derivatives

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)
C505 Novel Piperazine DerivativeK562 (Leukemia)0.06 - 0.16 (GI50)[5]
PCC Novel Piperazine DerivativeSNU-475 (Liver), SNU-423 (Liver)6.98, 7.76 (IC50)[6]
Compound 30 Quinoxalinyl-piperazine derivativeVarious (Breast, Skin, Pancreas, Cervix)Potent growth inhibitor[7]
Phthalazine-piperazine-pyrazole conjugate 26 Phthalazine-piperazine-pyrazole conjugateMCF7 (Breast), A549 (Lung), DU145 (Prostate)0.96, 1.40, 2.16 (IC50)[8]

Key Mechanistic Insights

Piperazine-based compounds exert their anticancer effects through diverse mechanisms of action, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

A significant number of piperazine derivatives have been shown to induce apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3/7.[6] Some compounds can also trigger the extrinsic apoptosis pathway via activation of caspase-8.[6] Furthermore, piperazine derivatives have been reported to arrest the cell cycle at various phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cell division.[1][7][9]

Several key signaling pathways are targeted by these compounds. One of the most prominent is the PI3K/AKT pathway, which is frequently overactive in many cancers and promotes cell proliferation and survival.[5] Certain piperazine derivatives have been demonstrated to effectively inhibit this pathway, leading to reduced AKT phosphorylation.[5] Other targeted pathways include the Src family kinases and the BCR-ABL pathway, particularly relevant in certain types of leukemia.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Mitochondrion Mitochondrion Piperazine->Mitochondrion Induces stress AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis Caspase9 Caspase-9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Caspase37->Apoptosis Executes CytoC Cytochrome c (release) CytoC->Caspase9 Activates Mitochondrion->CytoC

Caption: Generalized signaling pathway for piperazine-based anticancer agents.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the piperazine-based compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.

  • Protocol:

    • Seed cells in 96-well plates as described for the MTT assay.

    • Treat cells with the test compounds for the desired duration.

    • Equilibrate the plate to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.[3]

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_readout Data Acquisition A Seed Cancer Cells (96-well plate) B Compound Treatment (Varying Concentrations) A->B C1 Add MTT Reagent B->C1 MTT Assay C2 Add CellTiter-Glo Reagent B->C2 CellTiter-Glo Assay D1 Incubate & Solubilize C1->D1 D2 Incubate & Lyse C2->D2 E1 Measure Absorbance (570 nm) D1->E1 E2 Measure Luminescence D2->E2 F Calculate IC50/GI50 Values E1->F E2->F

Caption: Workflow for in vitro cytotoxicity and cell viability assays.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

  • Protocol:

    • Treat cells with the piperazine compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

2. Cell Cycle Analysis by PI Staining

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry.

Conclusion

The piperazine scaffold continues to be a highly versatile and fruitful starting point for the development of novel anticancer agents.[10] The data presented herein demonstrates the potent and varied activities of different piperazine-based compounds. Structure-activity relationship studies are crucial in refining these molecules to enhance their potency, selectivity, and pharmacokinetic profiles.[1] The diverse mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, highlight the immense therapeutic potential of this chemical class in the ongoing fight against cancer. Further preclinical and clinical investigations of promising candidates are warranted.

References

Comparative Analysis of Cross-Reactivity for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of kinase inhibitors based on the (4-Methylpiperazin-1-yl)(phenyl)methanone scaffold. Due to the limited publicly available cross-reactivity data for the specific compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, this guide presents data from two structurally related inhibitors: CHMFL-ABL/KIT-155 and CCT137690 . These compounds share the core (4-methylpiperazin-1-yl)phenyl moiety and provide valuable insights into the potential off-target interactions of this chemical class. Understanding the selectivity of these inhibitors is crucial for assessing their therapeutic potential and minimizing adverse effects.

Kinase Selectivity Profiles

The cross-reactivity of kinase inhibitors is often assessed using large-scale screening panels, such as the KINOMEscan™ platform. This technology measures the binding affinity of a compound against a wide array of kinases, providing a comprehensive selectivity profile. The data is typically presented as the percentage of the kinase that remains bound to an immobilized ligand at a given inhibitor concentration (% Ctrl) or as a dissociation constant (Kd). Lower % Ctrl or Kd values indicate stronger binding of the inhibitor to the kinase.

CHMFL-ABL/KIT-155: A Dual ABL/KIT Inhibitor

CHMFL-ABL/KIT-155 is a potent dual inhibitor of ABL and c-KIT kinases.[1] A KINOMEscan assay of 468 kinases at a concentration of 1 µM revealed high selectivity for its primary targets.[1]

Kinase Target% Control at 1 µMPrimary Function
ABL1 < 10 Tyrosine kinase involved in cell differentiation, division, and adhesion.
KIT < 10 Receptor tyrosine kinase crucial for cell survival and proliferation.
DDR110-35Receptor tyrosine kinase involved in cell adhesion and matrix remodeling.
DDR210-35Receptor tyrosine kinase with roles in collagen sensing and cell migration.
EPHB610-35Receptor tyrosine kinase involved in developmental processes.
LCK10-35Tyrosine kinase crucial for T-cell signaling.
LYN10-35Tyrosine kinase involved in B-cell signaling and mast cell activation.
SRC10-35Tyrosine kinase that regulates cell growth, division, and survival.
YES110-35Tyrosine kinase of the SRC family, involved in cell signaling.
ZAK10-35Serine/threonine kinase involved in stress signaling pathways.

Table 1: Kinase selectivity profile of CHMFL-ABL/KIT-155. Data is presented as the percentage of kinase bound to an immobilized ligand in the presence of 1 µM of the inhibitor. Lower percentages indicate stronger inhibition. Data sourced from a KINOMEscan assay of 468 kinases.[1]

CCT137690: An Aurora Kinase Inhibitor

CCT137690 is a potent inhibitor of Aurora kinases A, B, and C.[2] A kinase screen against a panel of 94 kinases at a 1 µM concentration demonstrated high selectivity, with significant inhibition observed for only a few off-target kinases.[2]

Kinase Target% Inhibition at 1 µMPrimary Function
AURKA (Aurora A) > 90 Serine/threonine kinase essential for mitotic progression.
AURKB (Aurora B) > 90 Serine/threonine kinase that is a key component of the chromosomal passenger complex.
AURKC (Aurora C) > 90 Serine/threonine kinase primarily expressed in meiotic cells.
FLT3> 80Receptor tyrosine kinase involved in the proliferation of hematopoietic cells.
FGFR1> 80Receptor tyrosine kinase that plays a role in cell growth and differentiation.
VEGFR> 80Receptor tyrosine kinase crucial for angiogenesis.

Table 2: Kinase selectivity profile of CCT137690. Data is presented as the percentage of inhibition of kinase activity at a 1 µM concentration of the inhibitor. Higher percentages indicate stronger inhibition.[2]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases.[3][4]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[3]

Procedure:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.[3]

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at a specified concentration, e.g., 1 µM) are combined in a binding buffer in the wells of a microplate.[3]

  • Incubation: The plate is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[3]

  • Washing: The affinity beads are washed to remove any unbound kinase.[3]

  • Elution: The bound kinase is eluted from the beads.[3]

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.[3]

  • Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control (vehicle) to determine the percentage of control (% Ctrl), which reflects the inhibitory activity of the compound.[3]

Signaling Pathway and Experimental Workflow

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[5][6][7][8] Given that some kinase inhibitors with piperazine scaffolds have shown activity against components of this pathway, understanding its architecture is crucial for interpreting cross-reactivity data.

p38_MAPK_Pathway extracellular Stress Stimuli / Cytokines receptor Receptors (e.g., TNFR, IL-1R) extracellular->receptor map3k MAPKKK (e.g., ASK1, TAK1, MEKKs) receptor->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1/2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38->transcription_factors downstream_kinases->transcription_factors cellular_response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade.

General Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Selectivity_Workflow compound Test Compound ((4-Methylpiperazin-1-yl)(phenyl)methanone derivative) assay Competition Binding Assay compound->assay kinase_panel Kinase Panel (e.g., KINOMEscan™ 468 kinases) kinase_panel->assay data_acquisition Data Acquisition (qPCR) assay->data_acquisition analysis Data Analysis (% Ctrl or Kd calculation) data_acquisition->analysis profile Selectivity Profile analysis->profile comparison Comparison with other inhibitors profile->comparison

Caption: Experimental workflow for kinase selectivity profiling.

References

In Vivo Efficacy of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of (4-Methylpiperazin-1-yl)(phenyl-pyrazol-yl)methanone derivatives, a class of compounds structurally related to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The data presented herein focuses on the anti-inflammatory and potential anticancer activities of these piperazine derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Efficacy Data

The in vivo anti-inflammatory and anti-nociceptive effects of the (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone derivative, designated as LQFM182, have been evaluated in murine models. The results are summarized below in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of the In Vivo Anti-Inflammatory and Anti-Nociceptive Activity of LQFM182 and Standard NSAIDs

CompoundDose (mg/kg, p.o.)Acetic Acid-Induced Writhing Inhibition (%)Formalin Test (Licking Time Reduction, seconds, 2nd phase)Carrageenan-Induced Paw Edema Inhibition (%) at 3h
Control-000
LQFM1825045.2 ± 3.1--
LQFM18210068.9 ± 4.518.3 ± 2.152.1 ± 3.8
LQFM18220082.1 ± 5.2--
Indomethacin1075.4 ± 4.920.1 ± 2.560.5 ± 4.2

*p < 0.05 compared to the control group. Data is presented as mean ± SEM. The compound LQFM182 demonstrated a dose-dependent reduction in acetic acid-induced writhing, indicating analgesic properties.[1] At a dose of 100 mg/kg, it significantly reduced the licking time in the second phase of the formalin test, which is associated with the inflammatory response to pain.[1] Furthermore, LQFM182 exhibited potent anti-inflammatory effects by reducing paw edema induced by carrageenan.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Mice

This model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Swiss mice (25-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into groups (n=6-8). The test compound (e.g., LQFM182), a vehicle control (e.g., 0.9% saline with 1% Tween 80), or a standard drug (e.g., indomethacin) is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points after (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This assay is used to screen for peripheral analgesic activity.

  • Animals and Acclimatization: Same as the paw edema model.

  • Grouping and Administration: Mice are divided into groups and administered the test compound, vehicle, or standard drug orally 30 minutes before the induction of writhing.

  • Induction of Writhing: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg) is administered.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.

  • Calculation of Inhibition: The percentage of inhibition of writhing is calculated as follows: % Inhibition = [((Mean writhes in control group - Mean writhes in treated group)) / Mean writhes in control group] x 100

Potential Signaling Pathways and Experimental Workflow

The anti-inflammatory and potential anticancer effects of piperazine derivatives may be mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in both inflammation and cancer.[2][3][4][5]

Caption: PI3K/Akt signaling pathway and potential inhibition by piperazine derivatives.

The diagram above illustrates the PI3K/Akt signaling cascade. Activation of Receptor Tyrosine Kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt can then modulate downstream targets such as mTORC1 and NF-κB, promoting cell growth, proliferation, and inflammation, while inhibiting apoptosis. Piperazine derivatives may exert their therapeutic effects by inhibiting key components of this pathway, such as PI3K or Akt.

Experimental_Workflow start Start: Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) start->in_vitro animal_model Selection of Animal Model (e.g., Mouse, Rat) in_vitro->animal_model in_vivo_efficacy In Vivo Efficacy Studies (e.g., Paw Edema, Xenograft) animal_model->in_vivo_efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo_efficacy->pk_pd toxicology Toxicology & Safety Assessment in_vivo_efficacy->toxicology data_analysis Data Analysis & Interpretation pk_pd->data_analysis toxicology->data_analysis conclusion Conclusion: Lead Candidate Selection data_analysis->conclusion

Caption: General experimental workflow for in vivo efficacy studies.

This workflow outlines the key stages in the preclinical evaluation of a novel therapeutic compound. It begins with the synthesis and characterization of the compound, followed by initial in vitro screening to assess its biological activity. Promising candidates then progress to in vivo studies in appropriate animal models to evaluate their efficacy, pharmacokinetics, and safety profile. The data from these studies are then analyzed to determine the potential of the compound as a lead candidate for further development.

References

Benchmarking (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Against Known SIRT6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a novel synthetic compound with potential therapeutic applications. While direct experimental data on its biological activity remains limited, a close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes and disease states. This guide provides a comparative analysis of this analog against known SIRT6 inhibitors, offering a benchmark for its potential efficacy and a framework for future research.

SIRT6 is a critical regulator of genome stability, DNA repair, and metabolism.[1][2] Its dysregulation has been linked to aging, cancer, and metabolic disorders, making it an attractive target for therapeutic intervention. The inhibition of SIRT6 has shown promise in preclinical models for the treatment of certain cancers and type 2 diabetes.

This guide summarizes the available quantitative data for the analog of this compound and compares it with established SIRT6 inhibitors. Detailed experimental methodologies for assessing SIRT6 inhibition are also provided, alongside a visualization of a key SIRT6-mediated signaling pathway.

Quantitative Comparison of SIRT6 Inhibitors

The following table summarizes the in vitro potency of 5-(4-methylpiperazin-1-yl)-2-nitroaniline and other known SIRT6 inhibitors against the SIRT6 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

CompoundIC50 (µM) vs. SIRT6Notes
5-(4-methylpiperazin-1-yl)-2-nitroaniline4.93A structural analog of the compound of interest. Displayed selectivity against other sirtuins (SIRT1-3) and histone deacetylases (HDAC1-11) at concentrations up to 200 µM.
Trichostatin A (TSA)~20A well-known HDAC inhibitor that also exhibits inhibitory activity against SIRT6. It is often used as a reference compound in SIRT6 inhibition assays.
Compound 9 (Parenti et al., 2014)29A selective SIRT6 inhibitor identified through in silico screening, with a 17-fold selectivity over SIRT1.
Compound 17 (Parenti et al., 2014)26Another selective SIRT6 inhibitor from the same study, demonstrating a 19-fold selectivity over SIRT1.

Experimental Protocols

A crucial aspect of benchmarking a novel compound is the ability to reproduce and compare experimental findings. Below is a detailed methodology for a common in vitro SIRT6 inhibition assay.

In Vitro Fluorometric SIRT6 Deacetylase Assay

This assay quantifies the deacetylase activity of SIRT6 on a fluorogenic substrate. The inhibition of this activity by a test compound is measured by a decrease in the fluorescent signal.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic SIRT6 peptide substrate (e.g., based on the p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compound (this compound) and known inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the SIRT6 enzyme, substrate/NAD+ mixture, and developer solution in assay buffer as recommended by the supplier. Dissolve the test compound and known inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.[3]

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT6 enzyme solution.[4]

    • Include control wells with a known SIRT6 inhibitor (positive control) and vehicle (negative control).

    • Initiate the enzymatic reaction by adding the substrate/NAD+ mixture to all wells.[5]

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.[3]

  • Development: Stop the reaction and initiate signal development by adding the developer solution to each well.[3] Incubate for an additional 10-30 minutes at 37°C.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-465 nm emission).[6]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing SIRT6 Signaling

The following diagram illustrates a simplified signaling pathway involving SIRT6 and its role in regulating gene expression through histone deacetylation.

SIRT6_Pathway cluster_nucleus Nucleus cluster_inhibitors Pharmacological Intervention SIRT6 SIRT6 Deacetylated_H3 Histone H3 (deacetylated) SIRT6->Deacetylated_H3 Deacetylation HistoneH3 Histone H3 (acetylated) HistoneH3->SIRT6 Substrate Gene_Repression Gene Repression Deacetylated_H3->Gene_Repression Target_Compound (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone (analog) Target_Compound->SIRT6 Known_Inhibitors Known SIRT6 Inhibitors Known_Inhibitors->SIRT6

References

A Comparative Spectroscopic Analysis of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the ortho, meta, and para isomers of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols.

The positional isomerism of the nitro group on the phenyl ring significantly influences the spectroscopic properties of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. Understanding these differences is crucial for the unambiguous identification and characterization of each isomer in complex reaction mixtures and for structure-activity relationship studies in drug discovery.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer Chemical Shift (δ) ppm
ortho-(2-NO₂) Aromatic Protons: 7.8-8.2 (m, 4H), Piperazine Protons: 3.8-4.0 (br s, 4H), 2.4-2.6 (br s, 4H), Methyl Proton: 2.3 (s, 3H)
meta-(3-NO₂) Aromatic Protons: 7.6-8.4 (m, 4H), Piperazine Protons: 3.7-3.9 (br s, 4H), 2.4-2.6 (br s, 4H), Methyl Proton: 2.3 (s, 3H)
para-(4-NO₂) Aromatic Protons: 8.28 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), Piperazine Protons: 3.84 (br s, 4H), 2.48 (br s, 4H), Methyl Proton: 2.32 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer Chemical Shift (δ) ppm
ortho-(2-NO₂) C=O: ~168, Aromatic C-NO₂: ~148, Aromatic C-H: 124-135, Aromatic C-CO: ~133, Piperazine C: ~47, ~54, Methyl C: ~46
meta-(3-NO₂) C=O: ~169, Aromatic C-NO₂: ~148, Aromatic C-H: 122-136, Aromatic C-CO: ~137, Piperazine C: ~47, ~54, Methyl C: ~46
para-(4-NO₂) C=O: 169.1, Aromatic C-NO₂: 149.5, Aromatic C-H: 123.8, 129.5, Aromatic C-CO: 142.3, Piperazine C: 47.2, 54.8, Methyl C: 46.1

Table 3: IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

Isomer C=O Stretch NO₂ Asymmetric Stretch NO₂ Symmetric Stretch C-N Stretch
ortho-(2-NO₂) ~1640~1530~1350~1280
meta-(3-NO₂) ~1645~1525~1345~1285
para-(4-NO₂) 1635152013481290

Table 4: Mass Spectrometry Data

Isomer Molecular Formula Molecular Weight [M+H]⁺ (m/z)
ortho-(2-NO₂) C₁₂H₁₅N₃O₃249.27250.12
meta-(3-NO₂) C₁₂H₁₅N₃O₃249.27250.12
para-(4-NO₂) C₁₂H₁₅N₃O₃[1]249.27[1]250.12

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the (4-Methylpiperazin-1-yl)(nitrophenyl)methanone isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard is prepared. The spectra are recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used, and several hundred to thousands of scans are accumulated with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 or 64 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode, with the capillary voltage set to 3-5 kV and the source temperature maintained at 100-150 °C. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of the isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Output Ortho ortho-Isomer AcquireData Acquire Spectra Ortho->AcquireData Meta meta-Isomer Meta->AcquireData Para para-Isomer Para->AcquireData NMR NMR (¹H, ¹³C) ProcessData Process & Analyze Data NMR->ProcessData IR IR IR->ProcessData MS Mass Spectrometry MS->ProcessData AcquireData->NMR AcquireData->IR AcquireData->MS Protocols Experimental Protocols AcquireData->Protocols CompareData Compare Spectra ProcessData->CompareData DataTable Comparative Data Tables CompareData->DataTable

Caption: Workflow for Spectroscopic Comparison.

References

A Comparative Guide to the Structural Confirmation of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. The precise arrangement of atoms dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. We will explore these methods in the context of confirming the structure of the title compound, (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone.

While a specific crystal structure for this compound is not publicly available, this guide will utilize crystallographic data from the closely related 4-(4-nitrophenyl)piperazin-1-ium cation as a representative example to illustrate the power and precision of X-ray crystallography.[1][2][3][4] This will be compared against predictive and solution-state data from NMR spectroscopy and computational modeling.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in the crystalline state. This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule's conformation and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Quantitative Data: Representative Crystallographic Parameters

The following table presents representative crystallographic data for the core 4-(4-nitrophenyl)piperazin-1-yl moiety, based on published structures of its salts.[1][2] These values provide an excellent approximation of the expected solid-state geometry of this compound.

ParameterRepresentative Value
Bond Lengths (Å)
C(aromatic)-N(nitro)~1.47
N-O(nitro)~1.22
C(aromatic)-N(piperazine)~1.37
C-N (piperazine ring)~1.46 - 1.52
C-C (piperazine ring)~1.51 - 1.53
C-C (aromatic ring)~1.37 - 1.40
**Bond Angles (°) **
O-N-O (nitro group)~123
C-N-O (nitro group)~118
C-C-N (aromatic-piperazine)~120
C-N-C (piperazine ring)~110 - 112
Torsion Angles (°)
Dihedral angle between the phenyl ring and the mean plane of the piperazine ringVaries depending on crystal packing forces

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful and versatile technique for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A trace amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • 1D NMR Data Acquisition:

    • ¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms (e.g., sp³, sp², sp). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation in solution.

Quantitative Data: Predicted NMR Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for similar functional groups and can be used to corroborate the proposed structure.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4-Nitrophenyl group
Aromatic Protons (ortho to NO₂)8.2 - 8.4123 - 125
Aromatic Protons (meta to NO₂)7.5 - 7.7128 - 130
Carbon attached to NO₂-148 - 150
Carbon attached to C=O-140 - 142
Methanone group
Carbonyl Carbon (C=O)-168 - 172
4-Methylpiperazin-1-yl group
Piperazine Protons (adjacent to N-C=O)3.6 - 3.845 - 50
Piperazine Protons (adjacent to N-CH₃)2.4 - 2.654 - 56
Methyl Protons (-CH₃)2.2 - 2.445 - 47

Density Functional Theory (DFT) Calculations: In Silico Structural Confirmation

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict a molecule's optimized geometry, spectroscopic properties, and reactivity. Comparing DFT-calculated parameters with experimental data from X-ray crystallography or NMR can provide strong evidence for the correct structural assignment.

Experimental Protocol: DFT Calculations
  • Structure Input: A 3D model of the proposed structure of this compound is built using molecular modeling software.

  • Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen. The choice of functional and basis set depends on the desired accuracy and available computational resources.

  • Geometry Optimization: The energy of the input structure is minimized to find the most stable, low-energy conformation. This provides the optimized geometry of the molecule in the gas phase.

  • Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

    • Bond lengths, bond angles, and dihedral angles.

    • NMR chemical shifts (using methods like GIAO).

    • Vibrational frequencies (for comparison with IR spectroscopy).

    • Electronic properties such as HOMO-LUMO energy gap.

  • Data Analysis: The calculated geometric and spectroscopic parameters are compared with the experimental data obtained from X-ray crystallography and NMR.

Quantitative Data: Predicted Geometric Parameters from DFT

The following table shows the type of quantitative data that would be obtained from a DFT geometry optimization of this compound. These values would be directly comparable to the experimental data from X-ray crystallography.

ParameterExpected DFT-Calculated Value
Bond Lengths (Å)
C(aromatic)-N(nitro)~1.48
N-O(nitro)~1.23
C(aromatic)-C(carbonyl)~1.50
C=O (carbonyl)~1.22
C(carbonyl)-N(piperazine)~1.38
C-N (piperazine ring)~1.47
N-C(methyl)~1.46
**Bond Angles (°) **
O-N-O (nitro group)~124
C-C-C (aromatic ring)~120
C-C=O (aromatic-carbonyl)~120
O=C-N (amide)~122
C-N-C (piperazine ring)~111

Comparative Workflow for Structural Elucidation

The following diagram illustrates the distinct yet complementary workflows of the three techniques in confirming a molecular structure.

G Comparative Workflow for Structural Elucidation cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy cluster_2 DFT Calculations cluster_3 Structural Confirmation X1 Crystal Growth X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Definitive 3D Structure (Solid State) X3->X4 Confirmation Confirmed Structure of This compound X4->Confirmation Comparison & Validation N1 Sample Preparation (in solution) N2 1D & 2D NMR Data Acquisition N1->N2 N3 Spectral Analysis N2->N3 N4 Connectivity & Conformation (Solution State) N3->N4 N4->Confirmation Comparison & Validation D1 In Silico Model Building D2 Geometry Optimization D1->D2 D3 Property Calculation D2->D3 D4 Predicted Structure & Properties (Gas Phase) D3->D4 D4->Confirmation Comparison & Validation

Caption: Comparative workflows of X-ray crystallography, NMR, and DFT.

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous structural confirmation of this compound, an integrated approach utilizing all three techniques provides the most comprehensive and robust evidence.

  • X-ray Crystallography stands as the ultimate arbiter of the solid-state structure, providing a high-resolution, three-dimensional map of the molecule. Its primary limitation is the requirement for high-quality single crystals, which can sometimes be challenging to obtain.

  • NMR Spectroscopy is unparalleled in its ability to determine the molecular structure in solution, which is often more relevant to biological and chemical reactivity. The wealth of information from various 1D and 2D NMR experiments allows for the complete assignment of the molecular skeleton and can provide insights into dynamic processes.

  • DFT Calculations serve as a powerful complementary tool. By predicting the lowest energy conformation and associated spectroscopic properties, DFT can help to resolve ambiguities in experimental data and provide a theoretical framework for understanding the molecule's behavior.

References

Unveiling the Therapeutic Potential: A Comparative Computational Docking Analysis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the computational docking performance of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its close structural analogs against various therapeutic targets. Supported by available experimental data, this document aims to facilitate further research and drug development efforts in related scaffolds.

While direct computational docking studies on this compound are not extensively available in public literature, a wealth of research on its structural analogs provides significant insights into its potential biological activities. This guide synthesizes findings from multiple studies on nitrophenylpiperazine and phenyl(piperazin-1-yl)methanone derivatives, focusing on their interactions with key therapeutic targets such as tyrosinase, monoacylglycerol lipase (MAGL), and bacterial DNA gyrase.

Comparative Analysis of Docking Performance and Experimental Activity

The following tables summarize the available quantitative data from various computational and experimental studies on analogs of this compound. These comparisons offer a glimpse into the structure-activity relationships within this chemical class.

Table 1: Comparison of Tyrosinase Inhibitory Activity

Compound/AnalogTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Experimental IC50 (µM)Reference
(4-Nitrophenyl)piperazine Derivative (4l)Tyrosinase--72.55[1][2][3][1][2][3]
Kojic Acid (Standard Inhibitor)Tyrosinase-4.84--[4]
Tosyl piperazine-dithiocarbamate (4d)Tyrosinase--6.88[4]
Piperazine Derivative (10b)Tyrosinase-8.6-30.7[5]

Table 2: Comparison of Monoacylglycerol Lipase (MAGL) Inhibitory Activity

Compound/AnalogTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Experimental IC50 (µM)Reference
Phenyl(piperazin-1-yl)methanone Derivative (1)MAGL--23.3[6]
Phenyl(piperazin-1-yl)methanone Derivative (4)MAGL--6.1[7][8][9][10][7][8][9][10]
Phenyl(piperazin-1-yl)methanone Derivative (5)MAGL--31.9[10][10]
Benzylpiperidine Derivative (7)MAGL--0.1339[11]

Table 3: Comparison of DNA Gyrase Inhibitory Activity

Compound/AnalogTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Experimental MIC (µg/mL)Reference
Piperic Acid Derivative (BC 32)DNA Gyrase-9.753--[12]
Piperazine Derivative (7g)DNA Gyrase--12.5 (vs. E. coli)[13]
Ciprofloxacin (Standard Inhibitor)DNA Gyrase--0.15 - 3.25[14]
N4-piperazinyl ciprofloxacin hybrid (2b)DNA Gyrase--0.06 - 1.53[14]

Experimental and Computational Protocols

The data presented in this guide are derived from various studies, each employing specific methodologies. Below are generalized protocols representative of the techniques used in the cited research.

Tyrosinase Inhibition Assay (Representative Protocol)

A mushroom tyrosinase inhibition assay is commonly performed using L-DOPA as a substrate. The reaction mixture typically contains phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and the test compound dissolved in DMSO. The reaction is initiated by adding L-DOPA, and the formation of dopachrome is monitored spectrophotometrically at approximately 475 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. Kojic acid is often used as a standard inhibitor for comparison.[2]

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Representative Protocol)

The inhibitory activity against human MAGL can be determined using a spectrophotometric method with 4-nitrophenylacetate (4-NPA) as the substrate. The assay is typically conducted in a Tris buffer (pH 7.2) containing EDTA. The test compound is pre-incubated with the MAGL enzyme before the addition of the substrate. The hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the absorbance at around 405 nm. The IC50 value is then calculated from the concentration-response curve.[10]

Computational Docking Protocol for DNA Gyrase (Representative Protocol)

Molecular docking studies are frequently performed using software such as AutoDock or Glide. The three-dimensional crystal structure of the target protein, such as E. coli DNA gyrase subunit B (PDB ID: 1KZN), is retrieved from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand molecules are also prepared by generating their 3D structures and optimizing their geometries. Docking is then performed to predict the binding poses and affinities of the ligands within the active site of the protein. The results are analyzed based on the docking score and the interactions observed between the ligand and the protein residues.[15]

Visualizing Molecular Interactions and Pathways

To better understand the processes involved in the computational and biological evaluation of these compounds, the following diagrams illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be influenced by the inhibition of a target protein.

Computational_Docking_Workflow Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB structure, remove water, add hydrogens) Grid_Generation Grid Box Generation (Define active site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D, energy minimization) Docking_Simulation Docking Simulation (Algorithm explores ligand conformations) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Scoring_and_Ranking Scoring and Ranking (Binding energy/docking score calculation) Docking_Simulation->Scoring_and_Ranking Pose_Analysis Binding Pose Analysis (Visualize interactions) Scoring_and_Ranking->Pose_Analysis

Caption: A generalized workflow for computational docking studies.

Signaling_Pathway Hypothetical MAGL-Mediated Signaling Pathway 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Inhibitor (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone Analog Inhibitor->MAGL

Caption: A simplified signaling pathway potentially modulated by MAGL inhibition.

Conclusion

The available data on the analogs of this compound suggest that this scaffold holds significant promise for the development of novel therapeutic agents. The nitrophenylpiperazine moiety appears to be a key pharmacophore for tyrosinase inhibition, while the phenyl(piperazin-1-yl)methanone core is a promising starting point for the design of MAGL inhibitors. Furthermore, the broader class of piperazine derivatives continues to be a rich source of potential antimicrobial agents targeting DNA gyrase. The computational and experimental data compiled in this guide provide a valuable resource for researchers to build upon, enabling the rational design and synthesis of more potent and selective inhibitors for these important drug targets. Further direct investigation of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative Cytotoxicity of Nitrophenylpiperazine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various nitrophenylpiperazine compounds against several cancer cell lines. The information is supported by experimental data from recent preclinical studies.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of several nitrophenylpiperazine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented for easy comparison.

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Nitrophenylpiperazine Derivatives
Compound 4l (indole moiety)Tyrosinase InhibitionTyrosinase Inhibitory Assay72.55[1][2]
Phenylpiperazine Derivatives
Compound 9 LNCaP (Prostate)CCK-8 Assay< 5[3]
Compound 15 LNCaP (Prostate)CCK-8 Assay< 5[3]
Compound 8 DU145 (Prostate)CCK-8 Assay8.25[3]
Piperazine Derivatives
PCC SNU-475 (Liver)MTT Assay6.98 ± 0.11[4]
PCC SNU-423 (Liver)MTT Assay7.76 ± 0.45[4]
TFMPP Primary Rat HepatocytesMTT AssayMost cytotoxic of tested piperazines[5]
Benzothiazole-piperazine Derivatives
OMS5 A549 (Lung) & MCF-7 (Breast)Not Specified22.13 to 61.03[6]
OMS14 A549 (Lung) & MCF-7 (Breast)Not Specified22.13 to 61.03[6]

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are foundational for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Seeding: Cells are plated in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: After 24 hours, the medium is removed and replaced with fresh medium containing various concentrations of the nitrophenylpiperazine derivatives. The cells are then incubated for a specified treatment period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Reagent Addition: Following the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds, similar to the MTT assay.[8]

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8]

  • Washing: The supernatant is discarded, and the plates are washed multiple times with water to remove the TCA. The plates are then air-dried.[7]

  • Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for about 30 minutes.[8]

  • Removal of Unbound Dye: After staining, the plates are washed with 1% (v/v) acetic acid to remove any unbound dye.[7]

  • Solubilization: A 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: The plate is shaken for a few minutes, and the absorbance is measured at a specific wavelength (e.g., 565 nm). The absorbance is directly proportional to the total protein mass and, therefore, the number of cells.[7]

Mandatory Visualizations

Signaling Pathway: Induction of Apoptosis by Nitrophenylpiperazine Compounds

Many nitrophenylpiperazine compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][11]

G General Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Nitrophenylpiperazine Compound Nitrophenylpiperazine Compound Nitrophenylpiperazine Compound->Death Receptors Nitrophenylpiperazine Compound->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A diagram illustrating the induction of apoptosis via extrinsic and intrinsic pathways.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a general workflow for the preclinical evaluation of the cytotoxic effects of novel nitrophenylpiperazine compounds.[8]

G Experimental Workflow for Cytotoxicity Assessment Cell_Line_Selection Select Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Compound_Treatment Treat with Nitrophenylpiperazine Compounds (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Data_Analysis Measure Absorbance and Calculate IC50 Values Cytotoxicity_Assay->Data_Analysis Results Comparative Cytotoxicity Data Data_Analysis->Results

Caption: A general experimental workflow for preclinical evaluation of novel anticancer compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and logistical guidance for the proper disposal of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. All procedures must be conducted in strict adherence to institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

The proper disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the essential steps for the safe disposal of this compound, a compound that, based on its structural components (a piperazine derivative and a nitrophenyl group), should be handled as hazardous waste.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Body Protection A lab coat and, if necessary, additional protective clothing.To protect against skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large quantities or in case of dust generation.To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. In-lab neutralization or deactivation is not recommended due to the potential for hazardous reactions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated spatulas, weigh boats, and PPE, in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container designated for liquid chemical waste.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[1]

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[1]

    • The primary hazards associated with the compound (e.g., "Irritant," "Toxic").

    • The date of accumulation.

3. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure that the storage area is away from incompatible materials.[2]

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended method of disposal for similar chemical compounds is high-temperature incineration by a licensed environmental services company.[2][3][4]

5. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water.[6] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to dispose of This compound assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Is it liquid? collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid store_waste Store sealed container in a designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal by a licensed vendor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on the safety data sheets of structurally similar compounds. A specific safety data sheet for this compound was not available. Therefore, this compound should be handled with a high degree of caution, and all procedures must be verified with your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.